Miragel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
116788-62-6 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Synonyms |
Miragel |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Long-Term Complications of MIRAgel Scleral Buckle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term complications associated with the MIRAgel scleral buckle, a hydrogel implant used for the surgical treatment of retinal detachment. Although withdrawn from the market in the mid-1990s, patients continue to present with complications decades after implantation.[1] This document synthesizes clinical data, outlines experimental protocols for investigation, and visualizes the underlying pathological processes.
The Core Issue: Hydrolytic Degradation
This compound, a hydrophilic polymer (copoly[methyl acrylate-2 hydroxyethyl acrylate] crosslinked with ethylene diacrylate), was initially favored for its pliability and perceived lower risk of scleral erosion and infection.[1][2] However, long-term in vivo exposure leads to unanticipated hydrolytic degeneration of the material.[1] This chemical breakdown causes the hydrogel to absorb water, swell significantly, and lose its structural integrity, becoming friable and fragmented.[1][3][4] This fundamental material failure is the initiating event for a cascade of late-onset complications.
Clinical Manifestations and Quantitative Data
The complications arising from this compound degradation typically manifest 7 to 13 years post-implantation, a significantly longer delay compared to complications from silicone-based buckles.[1] The clinical presentation can be varied and may mimic other orbital pathologies, often leading to diagnostic challenges.[3][5][6]
Table 1: Summary of Long-Term Complications and Incidence Rates from Selected Studies
| Complication Category | Specific Manifestation | Incidence Rate (%) / Number of Cases | Time to Onset (Years) | Study Reference |
| Implant Integrity | Symptomatic Swelling & Expansion | >34% | Median: 13.25 | Crama et al. (2016)[5] |
| Fragmentation | Commonly reported | >5.8 | [4] | |
| Mechanical Complications | Extrusion/Exposure | 22% - 57.1% | >7 | [7][8] |
| Migration/Displacement | 0.1% (for buckles in general) | - | [7] | |
| Subconjunctival Mass / Protrusion | 48% - 70% | >7 | [1][7] | |
| Globe Compression | Reported | 20 | [1] | |
| Scleral Erosion/Necrosis | Reported, rare | 8-20 | [9] | |
| Intraocular Intrusion/Penetration | Reported, rare but severe | 17-30 | [9] | |
| Inflammatory & Infectious | Pain and Discomfort | 35% | - | [1] |
| Redness and Discharge | 93% | >7 | [7] | |
| Foreign Body Granuloma | Commonly observed on histopathology | - | [2] | |
| Infection/Orbital Cellulitis | 17% (signs of infection) | 7-10 | [1][10] | |
| Orbital Pseudotumor | Reported | - | [1] | |
| Functional Deficits | Strabismus/Diplopia/Ocular Motility Disorder | 30% - 67% | >7 | [1][5][7] |
| Ptosis | Reported | - | [9] | |
| Severe Outcomes | Globe Loss (Evisceration/Enucleation) | 5 cases in one series | 17-30 | [9] |
| Retinal Redetachment (post-removal) | 5.3% - 29.4% | - | [8] |
Pathophysiological Pathway of this compound Complications
The progression from a stable implant to severe clinical complications follows a predictable, albeit slow, pathway driven by the material's degradation.
Caption: Logical progression of this compound scleral buckle complications.
Experimental Protocols for Investigation
A multi-modal approach is necessary to diagnose and characterize this compound-related complications.
-
Computed Tomography (CT):
-
Objective: To visualize the expanded buckle, its relationship to the globe and extraocular muscles, and to detect calcifications.
-
Methodology: Obtain thin-section (1-2 mm) axial and coronal scans of the orbits. Administration of intravenous contrast is useful to demonstrate the enhancing fibrous capsule that typically surrounds the degraded hydrogel.[11] The hydrolyzed this compound often appears as a circumferential, lobulated orbital mass.[11][12] Dystrophic calcifications may be visible within the mass.[11]
-
-
Magnetic Resonance Imaging (MRI):
-
Objective: To provide superior soft tissue contrast for evaluating inflammation and differentiating the hydrogel from other orbital structures.
-
Methodology: Utilize T1-weighted, T2-weighted, and fat-suppressed sequences (e.g., STIR). The swollen hydrogel characteristically appears isointense to extraocular muscles on T1-weighted images and markedly hyperintense on T2-weighted images due to its high water content.[13] A low-signal-intensity rim, representing the fibrous capsule, may be seen, which typically enhances with gadolinium contrast.[11][13]
-
-
B-Scan Ultrasonography:
-
Objective: A readily available, non-invasive method for initial assessment.
-
Methodology: A high-frequency probe is used to visualize the periorbital space. The expanded hydrogel often appears as a nearly anechoic or echolucent mass adjacent to the globe.[14] It is particularly useful for identifying intraocular intrusion of the material.[9]
-
-
Objective: To confirm the identity of the foreign material and characterize the host tissue response.
-
Methodology:
-
Fixation: Tissue samples containing the explanted material should be fixed in 10% neutral buffered formalin.
-
Processing & Sectioning: Standard paraffin embedding and sectioning at 4-5 μm thickness.
-
Staining:
-
Hematoxylin and Eosin (H&E): Reveals a characteristic honeycomb or lattice-like structure of the degraded this compound.[2] The contents within the lattice can be globular or granular and are typically eosinophilic. A foreign body granulomatous reaction with macrophages and giant cells is often seen surrounding the fragments.[2]
-
Alcian Blue: This stain is strongly positive for the walls of the this compound lattice, highlighting its structure, while the inner contents remain negative.[2]
-
Periodic Acid-Schiff (PAS): The globular or granular contents within the lattice are strongly PAS-positive.[2]
-
Masson's Trichrome: The lattice-like array typically stains blue.[2]
-
Immunohistochemistry: Staining for CD68 can confirm the presence of macrophages, and CD3 can identify T-cells, indicating a delayed T-cell-mediated immune response to the degraded material.[6]
-
-
-
Objective: To analyze the physical and chemical changes in the explanted hydrogel.
-
Methodology:
-
Scanning Electron Microscopy (SEM): Explanted, dried samples can be sputter-coated and examined. SEM of deteriorated buckles reveals a distortion and breakdown of the microporous architecture compared to unused controls.[4]
-
Fourier Transform Infrared Spectroscopy (FTIR): This technique can be used to analyze chemical changes in the polymer structure, confirming the occurrence of hydrolysis.[15]
-
Experimental and Diagnostic Workflow
The following diagram outlines a typical workflow for investigating a suspected case of this compound scleral buckle complication.
Caption: Experimental workflow for this compound complication analysis.
Conclusion and Future Directions
The long-term complications of the this compound scleral buckle stem from a fundamental material failure—hydrolytic degradation. This leads to a predictable yet severe cascade of clinical sequelae that can manifest decades after the initial surgery. For researchers and drug development professionals, the case of this compound serves as a critical lesson in the long-term biocompatibility and biostability of implantable medical devices. Future research should focus on developing advanced, non-invasive imaging techniques for the early detection of material degradation and on creating novel biomaterials for ophthalmic applications with proven long-term stability to prevent such complications in the future. Understanding the specific host-material interactions and the chronic inflammatory pathways triggered by this compound degradation products could also inform the development of anti-inflammatory therapies for a range of implant-related complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Histopathology of Hydrolyzed this compound Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late complications of hydrogel scleral buckle implants and a technique for effective removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term complications of hydrogel buckles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: the immunohistochemical expression of CD3, CD34, and CD68 in the surrounding capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Globe Loss from Intraocular Invasion of this compound Scleral Buckle Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajnr.org [ajnr.org]
- 12. Clinical and radiographic features of hydrolyzed this compound scleral buckles: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 14. Imaging After Vitreoretinal Surgery | Radiology Key [radiologykey.com]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to MIRAgel: Chemical Composition and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical composition, synthesis, and hydrolytic degradation of MIRAgel, a hydrogel material formerly used in ophthalmic applications, particularly as a scleral buckle. The information presented herein is intended to support research and development activities related to hydrogel biomaterials.
This compound: Core Chemical Composition
This compound is a hydrophilic copolymer hydrogel. Its polymeric network is composed of two primary monomeric units: methyl acrylate and 2-hydroxyethyl acrylate. These monomers are crosslinked to form a three-dimensional structure.
Monomers and Cross-linker:
-
Methyl Acrylate (MA): A hydrophobic monomer that contributes to the mechanical strength of the hydrogel.
-
2-Hydroxyethyl Acrylate (HEA): A hydrophilic monomer containing a hydroxyl group, which imparts water-absorbing properties to the material, forming a hydrogel.
-
Ethylene Diacrylate: A cross-linking agent that forms covalent bonds between the polymer chains, creating the stable, insoluble network structure of the hydrogel.[1]
The precise ratio of these components in the final this compound product is not publicly available in the reviewed literature. However, the properties of the hydrogel can be tailored by varying the ratio of the hydrophobic and hydrophilic monomers and the concentration of the cross-linker.
| Component | Chemical Structure | Role in Hydrogel Matrix |
| Methyl Acrylate | CH₂=CHCOOCH₃ | Mechanical Strength |
| 2-Hydroxyethyl Acrylate | CH₂=CHCOOCH₂CH₂OH | Hydrophilicity, Water Absorption |
| Ethylene Diacrylate | (CH₂=CHCOO)₂C₂H₄ | Network Formation (Cross-linker) |
Synthesis of this compound Analogues: Experimental Protocol
The following is a general protocol for the synthesis of a poly(methyl acrylate-co-2-hydroxyethyl acrylate) hydrogel, based on methodologies described for similar biomaterials.[2]
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
Ethylene diacrylate, as cross-linker
-
Ethylene glycol, as a diluent
-
A free-radical initiator (e.g., azobisisobutyronitrile - AIBN or a redox initiation system like ammonium persulfate (APS) and sodium metabisulfite (SMBS))
-
Nitrogen gas
Procedure:
-
Monomer Mixture Preparation: In a reaction vessel, combine the desired molar ratios of methyl acrylate and 2-hydroxyethyl acrylate. Add the specified amount of ethylene diacrylate as the cross-linking agent.
-
Addition of Diluent: Introduce ethylene glycol to the monomer mixture. The diluent controls the porosity of the final hydrogel.
-
Initiator Addition: Dissolve the free-radical initiator in the monomer-diluent mixture. The concentration of the initiator will affect the rate of polymerization.
-
Degassing: Purge the mixture with nitrogen gas for a sufficient period (e.g., 15-30 minutes) to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: The polymerization can be initiated by heat (if using a thermal initiator like AIBN) or at room temperature (if using a redox system). The reaction is typically carried out in a mold to obtain the desired shape.
-
Curing: Allow the polymerization to proceed for a set time (e.g., several hours to overnight) to ensure complete conversion of the monomers.
-
Purification: After polymerization, the hydrogel is typically washed extensively with a solvent (e.g., deionized water or ethanol) to remove any unreacted monomers, initiator fragments, and the diluent.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of a this compound analogue hydrogel.
Hydrolysis of this compound
A significant characteristic of this compound is its susceptibility to hydrolytic degradation over time when implanted in an aqueous physiological environment. This degradation is due to the hydrolysis of the ester linkages present in the polymer backbone (from the acrylate monomers) and in the cross-linker.
Mechanism of Hydrolysis:
The hydrolysis of the ester groups is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases. Under physiological pH (around 7.4), this process occurs slowly but progressively.
The hydrolysis can occur at two main sites within the polymer network:
-
Pendant Ester Groups: The methyl ester group of the methyl acrylate units and the hydroxyethyl ester group of the 2-hydroxyethyl acrylate units can be hydrolyzed.
-
Cross-linker Ester Groups: The ester bonds within the ethylene diacrylate cross-linker are also susceptible to hydrolysis.
Cleavage of the cross-links leads to a reduction in the cross-link density, causing the hydrogel to swell and lose its mechanical integrity. Hydrolysis of the pendant groups increases the hydrophilicity of the polymer by creating carboxylic acid groups, which can also contribute to increased swelling.
Hydrolysis Products:
The primary degradation products from the complete hydrolysis of the poly(methyl acrylate-co-2-hydroxyethyl acrylate) network crosslinked with ethylene diacrylate are expected to be:
-
Poly(acrylic acid): Formed from the hydrolysis of the acrylate ester groups in the main polymer chains.
-
Methanol: Released from the hydrolysis of the methyl acrylate units.
-
Ethylene Glycol: Released from the hydrolysis of both the 2-hydroxyethyl acrylate units and the ethylene diacrylate cross-linker.
Diagram of Hydrolysis Mechanism:
Caption: Schematic of the hydrolysis of the this compound polymer network.
Characterization of this compound and its Hydrolysis: Experimental Protocols
4.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique for identifying the chemical functional groups present in the hydrogel and for monitoring changes during hydrolysis.
Protocol for FTIR Analysis:
-
Sample Preparation: A small, dried sample of the hydrogel is typically used. The sample can be prepared as a thin film or ground into a powder and mixed with potassium bromide (KBr) to form a pellet.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
Intact Hydrogel: Look for characteristic peaks such as the C=O stretch of the ester group (around 1730 cm⁻¹), C-O stretching vibrations (around 1100-1200 cm⁻¹), and the broad O-H stretch from the hydroxyl groups of HEA (around 3400 cm⁻¹).
-
Hydrolyzed Hydrogel: As hydrolysis proceeds, a broad peak corresponding to the O-H stretch of the carboxylic acid group will appear (superimposed on the alcohol O-H stretch, but often broader, from 2500-3300 cm⁻¹). The C=O peak may broaden or shift as the ester is converted to a carboxylic acid.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the polymer and can be used to quantify the monomer ratio and the extent of hydrolysis.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: A dried sample of the hydrogel is swollen in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired.
-
Spectral Interpretation:
-
Intact Hydrogel: Identify the characteristic proton signals for methyl acrylate (e.g., the -OCH₃ protons) and 2-hydroxyethyl acrylate (e.g., the -CH₂OH and -COOCH₂- protons). The ratio of the integrals of these peaks can be used to determine the copolymer composition.
-
Hydrolysis Study: To study hydrolysis, the hydrogel can be incubated in an aqueous buffer, and the supernatant can be analyzed by ¹H NMR to detect and quantify the released degradation products like methanol and ethylene glycol.
-
Biological Response to Hydrolysis Products
The in vivo degradation of this compound results in the local release of its hydrolysis products. While the hydrogel itself is designed to be biocompatible, the leached byproducts may elicit a cellular response. The cytotoxicity of methacrylate and acrylate monomers has been studied, and they have been shown to potentially induce reactive oxygen species (ROS) production and glutathione depletion in cells.[3] Further research is needed to fully understand the specific signaling pathways affected by the degradation products of the this compound copolymer.
Quantitative Data Summary
The available literature does not provide precise quantitative data on the monomer ratios in the commercial this compound product or detailed kinetic data on its hydrolysis rate under physiological conditions. However, a study on a similar hydrogel formulation reported that at equilibrium swelling, the material absorbed 17% water.[2] The same study noted a swelling hysteresis phenomenon, where a hydrogel pre-swollen in 70% ethanol and then placed in water could retain a much higher water content (75%) initially, with a slow deswelling process taking approximately one year to reach equilibrium.[2]
| Parameter | Value | Reference |
| Equilibrium Water Content | 17% | [2] |
| Peak Water Content (Hysteresis) | 75% | [2] |
| Time to Equilibrium (Hysteresis) | Approximately 1 year | [2] |
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific research applications. This compound is no longer in clinical use due to complications associated with its long-term degradation.
References
In Vivo Degradation of MIRAgel Material: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo degradation of MIRAgel material, identified as a poly(2-hydroxyethyl methacrylate) (pHEMA)-based hydrogel. The document details the mechanisms of degradation, the host's biological response, and the experimental methodologies used to evaluate these processes. Quantitative data from relevant studies are summarized, and key biological pathways and experimental workflows are visualized.
Introduction to this compound (pHEMA) and In Vivo Degradation
This compound, in the context of implantable medical devices, is a hydrogel primarily composed of poly(2-hydroxyethyl methacrylate) (pHEMA). pHEMA is a biocompatible, hydrophilic polymer known for its excellent biostability, which has led to its use in various biomedical applications, including as a scleral buckle for retinal detachment and in soft contact lenses.[1][2] However, long-term in vivo studies have revealed that while pure pHEMA is largely considered non-biodegradable, it can undergo slow hydrolytic degradation and elicit a foreign body response (FBR) over extended periods.[1] Furthermore, modifications to the pHEMA backbone have been developed to create intentionally degradable hydrogels for applications such as tissue engineering and drug delivery.[3][4]
The in vivo degradation of this compound and other pHEMA-based hydrogels is a complex process influenced by the material's chemical composition, the physiological environment, and the host's immune response. Understanding these factors is critical for the design of safe and effective implantable devices.
Mechanisms of In Vivo Degradation
The in vivo degradation of pHEMA-based hydrogels can occur through two primary mechanisms: hydrolytic degradation and enzymatic degradation.
2.1 Hydrolytic Degradation: This process involves the cleavage of chemical bonds by water. In pHEMA, the ester linkages in the polymer backbone are susceptible to hydrolysis, although at a very slow rate under physiological conditions. The introduction of more hydrolytically labile crosslinkers or comonomers, such as polycaprolactone (PCL), can significantly accelerate this process.[3]
2.2 Enzymatic Degradation: The host's immune cells, particularly macrophages and foreign body giant cells (FBGCs), can release enzymes that accelerate the degradation of implanted materials. For modified pHEMA hydrogels containing enzymatically degradable components, such as peptide-based crosslinkers or PCL, enzymes like lipases can contribute to their breakdown.[3][5]
Quantitative Analysis of In Vivo Degradation
The rate of in vivo degradation of pHEMA-based hydrogels is highly dependent on their specific formulation. While pure pHEMA degrades very slowly, modified versions designed for degradation show more significant changes over time. The following tables summarize quantitative data from studies on degradable pHEMA hydrogels.
Table 1: In Vitro Mass Loss of Degradable pHEMA-PCL Hydrogels in Enzymatic and PBS Solutions
| Time (weeks) | Mass Loss in 1.0 mg/mL Lipase (%) | Mass Loss in 0.5 mg/mL Lipase (%) | Mass Loss in PBS (%) |
| 6 | Statistically insignificant | Statistically insignificant | Statistically insignificant |
| 16 | 30 | Not reported | Statistically insignificant |
| Data adapted from a study on degradable pHEMA hydrogels crosslinked with polycaprolactone (PCL).[3] |
Table 2: Changes in Swelling Ratio and Tensile Modulus of Degradable pHEMA-PCL Hydrogels Over 16 Weeks
| Parameter | Initial Value | Value at 16 Weeks (in 1.0 mg/mL Lipase) | Value at 16 Weeks (in PBS) |
| Swelling Ratio | 1.4 | 2.0 | Constant at 1.8 (for non-degradable control) |
| Tensile Modulus | Varies with formulation | Linear decrease | No statistical difference (for non-degradable control) |
| Data adapted from a study on degradable pHEMA hydrogels crosslinked with PCL.[3] |
Table 3: Molecular Weight Changes of Linear pHEMA Initiated with PCL after Exposure to 1 M NaOH
| Monomer to Initiator Ratio | Initial Molecular Weight (kDa) | Molecular Weight after NaOH Exposure (kDa) |
| 25:1 | ~3.5 | ~2.5 |
| 50:1 | ~6.0 | ~5.0 |
| 100:1 | ~11.0 | ~10.0 |
| This in vitro study demonstrates the susceptibility of the PCL initiator to hydrolysis, leading to a reduction in the molecular weight of the pHEMA chains.[3] |
The Foreign Body Response (FBR) to this compound (pHEMA)
The implantation of any biomaterial, including this compound, elicits a foreign body response (FBR). This is a complex biological cascade that involves protein adsorption, immune cell recruitment, and the eventual formation of a fibrous capsule around the implant.
4.1 Key Cellular Players:
-
Macrophages: These are the primary cell type involved in the FBR. They adhere to the implant surface and attempt to phagocytose the foreign material.[6]
-
Foreign Body Giant Cells (FBGCs): Macrophages can fuse to form these multinucleated giant cells on the surface of the implant.
-
Fibroblasts: These cells are responsible for depositing collagen and other extracellular matrix components, leading to the formation of a fibrous capsule.[7]
4.2 Signaling Pathways: The FBR is mediated by a complex network of cytokines and signaling molecules. Upon implantation, proteins from the blood and interstitial fluid adsorb to the hydrogel surface. This protein layer is recognized by immune cells, triggering an inflammatory cascade. Macrophages at the implant site release a variety of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Transforming Growth Factor-beta (TGF-β).[7][8] TGF-β is a key profibrotic cytokine that activates fibroblasts to produce collagen, leading to fibrous encapsulation.[7]
Experimental Protocols for In Vivo Degradation Studies
The following section outlines a typical experimental protocol for evaluating the in vivo degradation and biocompatibility of pHEMA-based hydrogels.
5.1 Material Preparation and Sterilization:
-
Synthesize pHEMA hydrogels with the desired formulation (e.g., with or without degradable crosslinkers).
-
Fabricate hydrogel samples into uniform shapes and sizes (e.g., discs or cylinders).
-
Thoroughly wash the hydrogels in deionized water to remove unreacted monomers and initiators.
-
Lyophilize the hydrogels to determine their initial dry weight.
-
Sterilize the hydrogels using an appropriate method, such as gamma irradiation, ethylene oxide, or autoclaving in deionized water.[9]
5.2 Animal Model and Surgical Implantation:
-
Select a suitable animal model, commonly Sprague-Dawley rats or rabbits.[10][11]
-
Anesthetize the animal following approved protocols.
-
Shave and sterilize the surgical site, typically the dorsal subcutaneous space.[10]
-
Make a small incision and create a subcutaneous pocket.
-
Implant the sterilized hydrogel into the pocket.
-
Suture the incision and provide post-operative care, including analgesics.
5.3 Explantation and Analysis:
-
At predetermined time points (e.g., 1, 4, 12, and 24 weeks), euthanize a subset of the animals.
-
Carefully explant the hydrogel along with the surrounding fibrous capsule and tissue.
-
Perform macroscopic evaluation of the implant and surrounding tissue for signs of inflammation or degradation.
-
For analysis of the hydrogel, carefully remove the fibrous capsule, wash the hydrogel, and lyophilize it to determine the final dry weight for mass loss calculations.
-
For histological analysis, fix the explanted tissue with the implant in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize the cellular response and fibrous capsule formation.[9]
5.4 Analytical Techniques:
-
Gravimetric Analysis: To determine the percentage of mass loss of the hydrogel over time.
-
Scanning Electron Microscopy (SEM): To examine changes in the surface morphology and porosity of the hydrogel.
-
Gel Permeation Chromatography (GPC): To analyze changes in the molecular weight and molecular weight distribution of the polymer, providing insights into the degradation mechanism (e.g., bulk vs. surface erosion).[3]
-
Histology and Immunohistochemistry: To assess the cellular composition of the FBR, the thickness of the fibrous capsule, and the presence of specific cell markers (e.g., for macrophages) and cytokines.[12]
Conclusion
The in vivo degradation of this compound, a pHEMA-based hydrogel, is a critical consideration for its long-term biomedical applications. While inherently biostable, pHEMA can undergo slow degradation and elicits a foreign body response. The development of intentionally degradable pHEMA formulations offers opportunities for controlled material resorption in applications like tissue engineering. A thorough understanding of the degradation mechanisms and the host's biological response, evaluated through rigorous in vivo experimental protocols, is essential for the rational design and clinical translation of next-generation hydrogel-based medical devices.
References
- 1. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly{(2-hydroxyethyl methacrylate)-co-[poly(ethylene glycol) methyl ether methacrylate]} hydrogels containing peptide-based cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Macrophages in Response to Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Foreign-body Response to Subcutaneously-implanted Devices: The Role of Macrophages and Cytokines in Biofouling and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel surgical technique for a rat subcutaneous implantation of a tissue engineered scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.transpl.ru [journal.transpl.ru]
- 12. Long-term in vivo degradation and biocompatibility of degradable pHEMA hydrogels containing graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to MIRAgel™ Scleral Buckle Explantation: Clinical Data, Surgical Protocols, and Pathophysiological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIRAgel™ (MIRA Inc., Waltham, MA), a hydrogel-based scleral buckle, was introduced in the late 1970s for the surgical treatment of rhegmatogenous retinal detachment. Its initial appeal lay in its soft and pliable nature, which was thought to reduce scleral erosion compared to silicone-based implants. However, long-term follow-up has revealed a propensity for the hydrogel material to undergo hydrolytic degradation, leading to significant expansion and a cascade of complications necessitating its removal. This technical guide provides a comprehensive overview of the clinical studies, surgical protocols, and underlying pathophysiology associated with this compound™ explant removal.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data extracted from various clinical studies and case series on this compound™ scleral buckle explantation. These data provide insights into the timeline of complications, the primary reasons for removal, and the surgical outcomes.
| Study/Author | Number of Eyes with this compound™ Explants | Mean Time from Implantation to Removal (Years) | Range of Time to Removal (Years) |
| Le Rouic et al. (2003) | 38 | 7.7 | Not Specified |
| Crama et al. (2009) | 18 | 16.2 | 11 - 21 |
| Kearney et al. (2004) | 17 | Not Specified | Not Specified |
| Individual Case Reports (Synthesized) | >10 | ~15-20 | 5 - 32 |
Table 1: Time to this compound™ Explantation. This table highlights the long-term nature of this compound™-related complications, with explantation often occurring decades after initial implantation.
| Reason for Removal | Le Rouic et al. (2003) (n=38) | Crama et al. (2009) (n=23) | Kearney et al. (2004) (n=17) |
| Swelling of the buckle/Mass effect | 34 (89.5%) | Present in most | 13 (76.5%) |
| Ocular motility disturbance/Diplopia | 34 (89.5%) | 7 (30.4%) | 10 (58.8%) |
| Extrusion/Exposure | Significantly less common than silicone | Present | Present in most |
| Infection | Significantly less common than silicone | Present in some | Present in most |
| Pain/Discomfort | Not specified | Present in most | 17 (100%) |
| Scleral erosion/Intrusion | Not specified | Present in some | Not specified |
Table 2: Primary Indications for this compound™ Explantation. This table demonstrates that the primary driver for this compound™ removal is the hydrolytic expansion of the material, leading to a mass effect and subsequent motility issues.
| Outcome | Crama et al. (2009) (n=23) | Le Rouic et al. (2003) (n=90 total buckles) | General Scleral Buckle Removal Studies |
| Retinal Redetachment | 2/20 (10%) with attached retina pre-op | 8/90 (8.8%) | 8.2% |
| Persistent Diplopia | 4/7 (57.1%) with pre-op diplopia | Not specified | Not specified |
| Scleral Perforation (intraoperative) | 0 | 4/90 (4.4%) | Not specified |
| Symptom Resolution (Pain, Mass effect) | High | Not specified | High |
Table 3: Post-Explantation Outcomes. This table outlines the surgical outcomes following this compound™ removal. While removal is effective in resolving symptoms related to the mass effect, there is a notable risk of retinal redetachment and persistent diplopia.
Experimental and Surgical Protocols
The removal of this compound™ implants presents unique challenges due to the material's friability and tendency to fragment. Several techniques have been described in the literature.
Standard Explantation Protocol (Piecemeal Removal)
-
Anesthesia: General or retrobulbar anesthesia is administered.
-
Conjunctival Peritomy: A 360° conjunctival peritomy is performed to expose the underlying sclera and the encapsulated this compound™ implant.
-
Capsule Incision: The fibrous capsule overlying the implant is carefully incised.
-
Implant Removal: The degraded, gel-like this compound™ material is removed in a piecemeal fashion using forceps and blunt dissection. Extreme care must be taken to avoid excessive traction on the globe and to remove all visible fragments.
-
Scleral Inspection: The underlying sclera is thoroughly inspected for any signs of erosion, thinning, or perforation.
-
Scleral Repair (if necessary): In cases of scleral defects, a scleral patch graft (e.g., Tutoplast) may be sutured in place to reinforce the sclera.
-
Closure: The conjunctiva is closed with absorbable sutures.
Suction-Assisted Removal Technique
To address the challenge of fragmentation, suction-assisted techniques have been developed.
-
Initial Exposure: Similar to the standard protocol, a conjunctival peritomy is performed to expose the implant.
-
Aspiration: A Yankauer suction catheter or a specially adapted metal microcannula is used to aspirate the degraded hydrogel material.[1][2] This technique allows for a more controlled removal and may reduce the risk of leaving residual fragments. The diameter of the suction instrument can be adjusted to the surgical space.[1][2]
-
Scleral Inspection and Closure: The subsequent steps of scleral inspection, repair (if needed), and closure are the same as the standard protocol.
Pathophysiology and Complication Pathways
The complications associated with this compound™ implants stem from the inherent instability of the hydrogel material over time.
References
Radiographic Features of Hydrolyzed MIRAgel Buckles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIRAgel (hydrogel) scleral buckles, once a common biomaterial for retinal detachment surgery, were discontinued due to long-term complications arising from in vivo hydrolysis.[1] This degradation leads to buckle expansion, fragmentation, and a surrounding inflammatory response, often mimicking orbital pathologies like tumors or infections and delaying correct diagnosis and treatment.[1][2] This technical guide provides a comprehensive overview of the distinct radiographic features of hydrolyzed this compound buckles across various imaging modalities. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed imaging characteristics, experimental protocols derived from clinical studies, and visual workflows to aid in the identification and understanding of this late complication.
Introduction
This compound, a hydrophilic polymer (copoly[methyl acrylate-2 hydroxyethyl acrylate] crosslinked with ethylene diacrylate), was introduced in the 1980s as a soft and pliable alternative to silicone for scleral buckling procedures.[3][4] However, over time, these buckles were found to undergo hydrolytic degradation, leading to significant swelling—sometimes up to four times their original volume—and fragmentation.[5][6] Complications such as pain, limited extraocular motility, diplopia, infection, and scleral perforation can manifest years, or even decades, after implantation, necessitating surgical removal.[1][5][7] Radiographic imaging is crucial for diagnosing hydrolyzed this compound buckles, differentiating them from other orbital masses, and planning for surgical intervention.[2][5]
Radiographic Presentations Across Imaging Modalities
The imaging appearance of a hydrolyzed this compound buckle is characteristic and reflects its increased water content and the body's foreign body reaction.[7][8] The hallmark is a circumferential or localized mass encircling the globe, corresponding to the location of the original buckle.[7][8]
Computed Tomography (CT)
CT imaging is particularly valuable for identifying calcifications, a common feature of the chronic inflammatory response to the degraded material.[7][8]
-
Appearance: A hydrolyzed this compound buckle typically appears as a lobulated, circumferential soft-tissue mass around the globe.[3][9]
-
Attenuation: The hydrated buckle material displays attenuation intermediate between fluid and soft tissue.[5]
-
Calcifications: Dystrophic calcifications are a key finding and are best visualized on CT scans, appearing as chunk-like areas of hyperdensity within the mass.[3][7][8][9]
-
Enhancement: After contrast administration, a fibrous capsule surrounding the fragmented buckle often shows rim enhancement.[5][7][8]
Magnetic Resonance Imaging (MRI)
MRI provides excellent soft-tissue contrast, making it ideal for delineating the extent of the buckle and its relationship to surrounding orbital structures.
-
Signal Characteristics:
-
Enhancement: Similar to CT, contrast-enhanced T1-weighted images often demonstrate an enhancing rim, which corresponds to the surrounding fibrous capsule.[6][7][8]
-
Morphology: MRI can clearly show the expanded, often fragmented, and lobulated nature of the hydrolyzed buckle conforming to the globe.[6][7] A low-signal intensity rim may also be visible on T2-weighted images.[6]
Ultrasound
While less detailed than CT or MRI, ultrasonography can be a useful initial imaging modality.
-
Appearance: A hydrated buckle is typically anechoic on ultrasonography.[5] It may appear as a cystic lesion in the orbit.[10][11]
Quantitative Data Summary
While specific Hounsfield Units (HU) for CT are not consistently reported in the literature, the descriptive characteristics are well-documented. The following tables summarize the key imaging features.
Table 1: CT Imaging Characteristics of Hydrolyzed this compound Buckles
| Feature | Description |
| Morphology | Lobulated, circumferential, or localized mass conforming to the globe.[3][7][9] |
| Attenuation | Intermediate between fluid and soft tissue.[5] |
| Calcifications | Often present; appear as chunk-like hyperdensities.[7][8] |
| Contrast Enhancement | Peripheral rim enhancement of the surrounding fibrous capsule.[5][7][8] |
Table 2: MRI Signal Characteristics of Hydrolyzed this compound Buckles
| MRI Sequence | Signal Intensity |
| T1-Weighted | Isointense to extraocular muscle.[6][7][8] |
| T2-Weighted | Markedly hyperintense (similar to fluid/vitreous).[6][7][8] |
| Post-Contrast T1 | Rim enhancement of the surrounding capsule.[6][7][8] |
Experimental and Imaging Protocols
The following protocols are synthesized from methodologies described in the cited clinical studies.[7]
CT Imaging Protocol
-
Scanner: Multidetector CT scanner.
-
Acquisition: Thin-section (e.g., 1-2 mm) axial and coronal images of the orbits.
-
Contrast: An intravenous iodinated contrast agent is administered for post-contrast scans to evaluate for enhancement.
-
Reconstruction: Images are reconstructed using a soft-tissue algorithm.
MRI Imaging Protocol
-
Scanner: 1.5 Tesla (1.5T) or higher magnetic field strength scanner.[7]
-
Coil: Dedicated orbital or head coil.
-
Sequences:
-
Contrast: Post-contrast axial and coronal T1-weighted sequences are obtained after administration of a gadolinium-based contrast agent.[7]
Visualizing Diagnostic and Clinical Workflows
The following diagrams illustrate the typical diagnostic workflow and the underlying pathophysiology.
Caption: Diagnostic workflow for a patient with a suspected hydrolyzed this compound buckle.
Caption: Pathophysiological cascade of this compound hydrolysis and its radiographic correlates.
Conclusion
The radiographic features of hydrolyzed this compound scleral buckles are distinctive and, when correlated with a patient's surgical history, can lead to an accurate diagnosis.[1][2] Key imaging findings include an expanded, often fragmented, circumferential mass that is hyperintense on T2-weighted MRI and may show dystrophic calcification on CT, with a characteristic enhancing fibrous capsule.[5][6][7][8] Familiarity with these features is essential for radiologists, ophthalmologists, and researchers to differentiate this condition from other orbital pathologies and to guide appropriate surgical management. This guide provides the foundational knowledge for professionals involved in the study of biomaterial degradation and the development of new, more stable ophthalmic devices.
References
- 1. Clinical and radiographic features of hydrolyzed this compound scleral buckles: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Chronic Macular Oedema as a Late this compound-Related Complication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 7. ajnr.org [ajnr.org]
- 8. Imaging of Hydrogel Episcleral Buckle Fragmentation as a Late Complication After Retinal Reattachment Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histopathology of Hydrolyzed this compound Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogel (this compound®) scleral explant, late orbital complication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunohistochemical Analysis of MIRAgel Capsule Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunohistochemical analysis of capsular tissue surrounding MIRAgel implants. This compound, a hydrophilic acrylate polymer, was previously used in scleral buckling procedures and has been the subject of study due to long-term complications arising from hydrolytic degradation. Understanding the host's immune response to this biomaterial at a cellular and molecular level is critical for biocompatibility assessment and the development of future medical devices. This document outlines the key cellular players and signaling pathways involved in the foreign body response to this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the material-tissue interaction.
The Foreign Body Response to this compound Implants
The implantation of this compound, like any foreign biomaterial, elicits a complex biological cascade known as the foreign body response (FBR). This response is a physiological reaction aimed at isolating and breaking down the foreign object. In the case of this compound, its hydrolytic degradation over time into fragments exacerbates this response, leading to chronic inflammation and the formation of a dense fibrous capsule around the implant.[1][2] This capsule is a hallmark of the FBR and its composition provides valuable insights into the specific immune pathways activated by the biomaterial.
Immunohistochemistry (IHC) is a powerful technique used to visualize the cellular and protein components within this capsule tissue. By using antibodies that specifically target certain markers, researchers can identify and quantify the different immune cells involved, shedding light on the mechanisms of inflammation and tissue remodeling.
Key Cellular Markers in this compound Capsule Tissue
Studies on the capsular tissue surrounding degraded this compound implants have identified several key cellular markers that characterize the inflammatory infiltrate. These markers help to delineate the roles of different immune cells in the response to the biomaterial.
T-Lymphocytes (CD3+)
Macrophages (CD68+)
CD68 is a marker for macrophages, which are key players in the FBR. These cells are responsible for phagocytosis, the process of engulfing and breaking down foreign particles. In this compound capsules, a high number of CD68+ macrophages are observed, often surrounding the hydrogel fragments.[1][2] This indicates an active attempt by the immune system to clear the degraded material. The persistence of these macrophages contributes to the chronic inflammation and perpetuation of the local disease.[1]
Neoangiogenesis (CD34+)
CD34 is a marker for endothelial cells and is used to identify the formation of new blood vessels, a process known as neoangiogenesis. Moderate neoangiogenesis is observed in the this compound capsule tissue, as indicated by the presence of CD34+ cells.[1][2] This vascularization is a component of the granulation tissue that forms during the FBR and is necessary to sustain the inflammatory cell infiltrate.
Quantitative Analysis of Cellular Infiltrates
The following tables summarize quantitative data from studies on the foreign body response to hydrogel and other biomaterial implants. While specific quantitative data for this compound is limited in the available literature, these findings from similar materials provide a valuable comparative context for understanding the cellular response.
| Biomaterial | Marker | Cell Count/Density | Time Point | Reference |
| RGD-presenting Hydrogel | CD11b+ | 1984 ± 1059 cells/mg | 7 days | Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC |
| RGD-presenting Hydrogel | M2 Macrophages (CD206+) | 652 ± 347 cells/mg | 7 days | Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC |
| RGD-presenting Hydrogel | Dendritic Cells | 963 ± 538 cells/mg | 7 days | Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC |
| mPCL-CaP Scaffold | Macrophages/Giant Cells | 47.2% of infiltrate | 14 days | Examination of the foreign body response to biomaterials by nonlinear intravital microscopy |
| mPCL-CaP Scaffold | T-cells | 20% of infiltrate | 14 days | Examination of the foreign body response to biomaterials by nonlinear intravital microscopy |
| mPCL-CaP Scaffold | Granulocytes | 9.1% of infiltrate | 14 days | Examination of the foreign body response to biomaterials by nonlinear intravital microscopy |
| mPCL-CaP Scaffold | B-cells | 4% of infiltrate | 14 days | Examination of the foreign body response to biomaterials by nonlinear intravital microscopy |
Experimental Protocols
The following are detailed, representative protocols for the immunohistochemical staining of CD3, CD68, and CD34 in formalin-fixed, paraffin-embedded (FFPE) human fibrous capsule tissue. These protocols are based on standard laboratory practices and the information available on the PAP horseradish peroxidase technique.
Note: These are generalized protocols. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is highly recommended for specific experimental conditions.
Tissue Preparation
-
Fixation: Immediately following excision, fix capsule tissue specimens in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol solutions: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in distilled water.
-
Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is recommended for these markers.
-
Buffer: Prepare a 10 mM sodium citrate buffer, pH 6.0.
-
Heating: Immerse slides in the citrate buffer and heat to 95-100°C for 20-30 minutes using a water bath, steamer, or microwave.
-
Cooling: Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Washing: Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
Immunohistochemical Staining (PAP Method)
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBS/PBS.
-
Primary Antibody Incubation:
-
Apply the primary antibody diluted in antibody diluent. Recommended starting dilutions:
-
Mouse anti-human CD3
-
Mouse anti-human CD68
-
Mouse anti-human CD34
-
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing: Rinse slides in TBS/PBS (3 x 5 minutes).
-
Secondary Antibody (Linking Antibody): Apply a bridging secondary antibody (e.g., goat anti-mouse immunoglobulin) and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides in TBS/PBS (3 x 5 minutes).
-
Tertiary Complex (PAP Complex): Apply the mouse Peroxidase-Anti-Peroxidase (PAP) complex and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides in TBS/PBS (3 x 5 minutes).
-
Chromogen Detection:
-
Prepare the chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB).
-
Incubate sections with the DAB solution until the desired brown color intensity is achieved (typically 5-10 minutes).
-
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the foreign body response to this compound and the general workflow for immunohistochemical analysis.
Conclusion
The immunohistochemical analysis of this compound capsule tissue reveals a chronic inflammatory response characterized by a delayed, T-cell mediated immune reaction and a significant macrophage presence. The hydrolytic degradation of the this compound implant appears to be a key trigger for this sustained foreign body response. The identification of CD3+, CD68+, and CD34+ cells provides a cellular map of the key processes involved: T-cell activation, macrophage-driven phagocytosis and inflammation, and neoangiogenesis. This in-depth understanding is crucial for the development of more biocompatible materials for medical implantation, aiming to minimize adverse host reactions and improve long-term device performance. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of biomaterials, immunology, and drug development.
References
Methodological & Application
Application Notes and Protocols for Surgical Removal of MIRAgel Scleral Buckles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the surgical techniques for the removal of MIRAgel scleral buckles. Due to long-term hydrolytic degradation and expansion, these implants often necessitate removal years after their initial placement for retinal detachment repair.[1][2][3][4][5] The following sections detail the rationale for removal, preoperative considerations, various surgical protocols, and postoperative management.
Introduction and Rationale for Removal
The this compound scleral buckle, a hydrogel implant introduced in the 1980s, was initially favored for its soft and pliable nature.[6][7] However, long-term follow-up has revealed significant complications due to the material's propensity to absorb fluid, expand, and fragment over time.[1][2][3][4][5] This hydrolytic degradation can lead to a variety of clinical issues, making surgical removal necessary. The median time from implantation to removal is typically between 7 and 15 years.[1][3][5]
Common indications for this compound buckle removal include:
-
Pain and Discomfort: Swelling of the implant can cause significant pain and a foreign body sensation.[5]
-
Extraocular Motility Disturbances: Expansion of the buckle can restrict the movement of extraocular muscles, leading to diplopia (double vision).[1][3]
-
Globe Compression and Intrusion: In severe cases, the enlarged buckle can compress the globe, leading to changes in refractive error or, in rare instances, intrude into the eye.[1][8]
-
Extrusion and Exposure: The buckle may erode through the conjunctiva and become exposed, increasing the risk of infection.[3][5][9][10]
-
Orbital Mass Effect: The expanded this compound can mimic an orbital tumor, causing proptosis (bulging of the eye) and cosmetic deformities.[11][12][13]
-
Infection and Inflammation: The degraded material can incite a chronic inflammatory response and serve as a nidus for infection.[1][3][5]
Preoperative Evaluation
A thorough preoperative evaluation is crucial for successful surgical planning. This includes:
-
Detailed Patient History: Elicit a history of the original retinal detachment surgery, including the type of buckle used if known. Many patients may not recall the specific material used.[11]
-
Clinical Examination: A comprehensive ophthalmic examination should be performed, including visual acuity, intraocular pressure, and a dilated fundus exam to assess the status of the retina. Slit-lamp examination can reveal conjunctival thinning or buckle exposure. Ocular motility should be assessed to document any restrictions.
-
Imaging:
-
B-scan Ultrasonography: Useful for visualizing the buckle and its relationship to the sclera, as well as for detecting any associated scleral thinning or intraocular extension.[11]
-
Computed Tomography (CT) or Magnetic Resonance Imaging (MRI): Recommended in cases of suspected orbital extension or to differentiate the expanded buckle from an orbital tumor.[11][12]
-
Surgical Protocols
The primary challenge in this compound buckle removal is the friable and fragmented nature of the degraded hydrogel, which can make complete removal difficult.[2][3] Several techniques have been developed to address this challenge.
Protocol for Conventional Dissection and Piecemeal Removal
This technique involves the careful dissection of the capsule overlying the this compound buckle and removing the fragments.
Methodology:
-
Anesthesia: General or retrobulbar anesthesia is administered.
-
Exposure: A conjunctival peritomy is made to expose the scleral buckle. The location of the incision can be guided by the area of maximal buckle prominence.
-
Capsule Incision: The fibrous capsule overlying the buckle is carefully incised.
-
Piecemeal Removal: The friable this compound fragments are meticulously removed using non-toothed forceps and blunt dissection. Care must be taken to avoid excessive traction on the sclera, which may be thinned.
-
Irrigation and Exploration: The surgical bed is thoroughly irrigated with a balanced salt solution to flush out smaller fragments. The fornices should be explored to ensure no residual material is left behind.
-
Closure: The conjunctiva is closed with absorbable sutures.
Protocol for Expression Technique to Minimize Fragmentation
This technique aims to remove the buckle in a more intact fashion by applying pressure to express it from one quadrant to the next.[14]
Methodology:
-
Anesthesia and Exposure: As described in Protocol 3.1.
-
Quadrant Incisions: Incisions are made in the conjunctiva and capsule overlying the encircling buckle in each of the four quadrants between the rectus muscles.[14]
-
Buckle Expression: A cotton-tipped applicator is used to apply firm pressure on the buckle in one quadrant, expressing a portion of it through the incision in the adjacent quadrant.[14]
-
Sequential Removal: This process is repeated for each quadrant, allowing for the removal of the buckle in larger, more continuous pieces.[14]
-
Final Removal and Closure: Any remaining fragments are removed, and the conjunctiva is closed.
Protocol for Direct Aspiration Technique
This approach utilizes suction to remove the gelatinous, degraded this compound material.[15][16]
Methodology:
-
Anesthesia and Exposure: As described in Protocol 3.1.
-
Capsule Incision: An incision is made in the capsule to expose the hydrated this compound.
-
Aspiration: A suction instrument, such as a Yankauer suction catheter or a specialized metal microcannula, is introduced into the capsular space.[15][16] The suction is activated to aspirate the friable buckle material. The diameter of the suction tip can be adjusted as needed.[16]
-
Complete Removal: The suction tip is moved along the path of the buckle to ensure complete removal.
-
Irrigation and Closure: The surgical site is irrigated, and the conjunctiva is closed.
Protocol for Pars Plana Ultrasonic Fragmentation for Intruded Buckles
In rare cases where the this compound buckle has eroded through the sclera and into the vitreous cavity, a pars plana approach is necessary.[17][18]
Methodology:
-
Anesthesia: General anesthesia is typically required.
-
External Buckle Management: The external portion of the buckle is first addressed by cutting and releasing any encircling band.[17]
-
Pars Plana Vitrectomy: A standard three-port pars plana vitrectomy is performed.
-
Ultrasonic Fragmentation: A fragmatome or other ultrasonic fragmentation device is used to break up and aspirate the intraocular this compound fragments.[17][18] This is done under direct visualization to avoid damage to the retina.[17]
-
Retinal Examination and Closure: A thorough peripheral retinal examination is performed to rule out any retinal breaks. The sclerotomies and conjunctiva are then closed.
Data Presentation
| Parameter | Conventional Dissection | Expression Technique | Direct Aspiration | Pars Plana Fragmentation |
| Indications | Exposed/symptomatic buckle | Encircling buckle | Friable, gelatinous buckle | Intraocularly intruded buckle |
| Key Advantage | Direct visualization | Minimizes fragmentation | Efficient for soft material | Addresses intraocular component |
| Key Disadvantage | High risk of fragmentation | Requires encircling element | May not remove firm fragments | Technically complex, higher risk |
| Reported Complications | Scleral perforation, residual fragments, retinal redetachment | Scleral perforation | Incomplete removal | Retinal detachment, vitreous hemorrhage |
Table 1: Comparison of Surgical Techniques for this compound Buckle Removal.
| Complication | Reported Incidence | Management |
| Intraoperative Scleral Perforation | ~11% | Cryopexy or laser retinopexy to the site, possible vitrectomy |
| Postoperative Retinal Redetachment | ~11% | Further retinal surgery (vitrectomy, scleral buckle) |
| Residual this compound Fragments | Variable | Observation if asymptomatic, surgical removal if symptomatic |
| Conjunctival Insufficiency | Infrequent | May require amniotic membrane or mucous membrane grafting |
Table 2: Complications Associated with this compound Buckle Removal and Their Management. (Data synthesized from multiple sources[1][3][9])
Visualization of Workflows and Pathways
Caption: Surgical decision workflow for this compound buckle removal.
Caption: Pathophysiology of this compound buckle complications leading to removal.
Postoperative Management
Postoperative care is focused on controlling inflammation, preventing infection, and monitoring for complications.
-
Medications: A typical regimen includes topical antibiotic and steroid drops for several weeks.
-
Follow-up: Patients should be monitored closely in the postoperative period. The first follow-up is usually on day 1, followed by visits at 1 week, 1 month, and then as needed.
-
Retinal Examination: A dilated fundus examination is essential at each follow-up visit to monitor for the development of retinal tears or detachment, which can occur in a significant minority of patients.[1][3]
-
Management of Scleral Thinning: If significant scleral thinning is noted intraoperatively, the patient should be counseled about the potential for future complications, although scleral reinforcement is not typically required.
Conclusion
The removal of this compound scleral buckles is a necessary procedure for a growing number of patients experiencing late complications. While surgically challenging due to the degraded nature of the implant, several effective techniques have been developed. A thorough preoperative evaluation and careful selection of the surgical approach can lead to successful outcomes. Postoperative monitoring, particularly for retinal redetachment, is a critical component of patient care.
References
- 1. researchgate.net [researchgate.net]
- 2. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Good Ideas Gone Bad: The this compound Saga [wvaeps.org]
- 5. This compound Buckle Extrusion With Preseptal Cellulitis and Erosion Through the Eyelid Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histopathology of Hydrolyzed this compound Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Globe Loss from Intraocular Invasion of this compound Scleral Buckle Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple way to remove this compound explants after long-term inflammation and extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding this compound scleral buckle simulating an orbital tumor in four cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogel (this compound®) scleral explant, late orbital complication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Removal of this compound Scleral Buckle Implants: The Direct Aspiration Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Removal of this compound scleral buckle implants using Yankauer suction catheter with adjusted diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Removal of the intruding this compound's scleral buckle by pars plana ultrasonic fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Imaging MIRAgel Scleral Buckle Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIRAgel, a hydrogel-based material, was utilized for scleral buckling procedures in the treatment of rhegmatogenous retinal detachment.[1][2][3] Although initially promising due to its pliability and potential for antibiotic absorption, long-term follow-up has revealed a significant complication: hydrolytic degradation of the material leading to substantial expansion.[1][2][3] This expansion can cause a range of clinical issues including diplopia, proptosis, globe displacement, and pain, often mimicking an orbital mass.[4][5] Accurate and timely detection of this compound buckle expansion is crucial for appropriate patient management, which often involves surgical removal of the degraded implant.[3][5]
These application notes provide detailed protocols for various imaging modalities used to detect and characterize the expansion of this compound scleral buckles. The information is intended to guide researchers and clinicians in the selection and application of appropriate imaging techniques and in the interpretation of findings.
Mechanism of this compound Buckle Expansion
The expansion of this compound scleral buckles is a result of in-vivo hydrolysis.[1] The hydrogel material absorbs water over time, leading to a change in its physical properties. The once soft and spongy implant becomes friable, gel-like, and translucent, and can expand to several times its original size.[4][6] This process is a slow degradation, with complications typically presenting 7 to 20 years after the initial surgery.[5][7] The expanded buckle can incite a foreign body granulomatous reaction, further contributing to the mass effect and clinical symptoms.[5]
Clinical Workflow for Suspected this compound Buckle Expansion
The following diagram outlines the typical clinical workflow for a patient presenting with symptoms suggestive of this compound buckle expansion.
Experimental Imaging Protocols
The following are recommended starting protocols for imaging suspected this compound buckle expansion. These should be adapted based on the available equipment and specific clinical questions.
B-Scan Ultrasonography
B-scan ultrasonography is a readily available and non-invasive imaging modality that can provide valuable initial information about the presence and characteristics of an expanded this compound buckle.
Methodology:
-
Patient Preparation: The patient is typically examined in a supine position. Topical anesthetic drops are applied to the ocular surface.
-
Probe Selection: A high-frequency (10-20 MHz) probe is used for optimal resolution of orbital structures.
-
Coupling Gel: A generous amount of methylcellulose or other acoustic coupling gel is applied to the tip of the probe.
-
Scanning Technique: The probe is placed directly on the globe or eyelids. A systematic screening of all quadrants of the globe is performed. Transverse, longitudinal, and axial scans should be obtained to fully characterize the lesion.
-
Image Acquisition: Images are captured to document the location, size, shape, and echogenicity of the expanded buckle.
Data Presentation:
| Parameter | Typical Finding for Expanded this compound Buckle |
| Echogenicity | Anechoic (echo-lucent) mass in the episcleral region.[2][6] |
| Shape | Typically follows the contour of the globe, appearing as a circumferential or localized mass. |
| Internal Structure | May appear cystic or have low-level internal echoes. |
| Scleral Indentation | The degree of scleral indentation from the original buckling procedure may be altered or obscured by the expansion. |
Computed Tomography (CT)
CT is an excellent modality for visualizing the overall size and extent of the expanded buckle, its relationship to adjacent structures, and for detecting the presence of calcifications.
Methodology:
-
Patient Positioning: The patient is positioned supine in the CT scanner with the head carefully immobilized.
-
Scan Acquisition: Axial and coronal images of the orbits are acquired.
-
Slice Thickness: Thin slices (1-3 mm) are recommended for detailed evaluation.
-
Contrast Administration: Intravenous contrast is generally not necessary for the initial detection of this compound expansion but can be useful to evaluate for associated inflammation or to differentiate it from other orbital pathologies. If used, a non-ionic iodinated contrast agent is administered.
-
Image Reconstruction: Images should be reconstructed with both soft tissue and bone algorithms.
Data Presentation:
| Parameter | Typical Finding for Expanded this compound Buckle |
| Attenuation | Appears as a well-circumscribed, bulky soft-tissue attenuation structure encircling the globe.[4] The density is often intermediate between fluid and soft tissue. |
| Enhancement | A peripheral rim of enhancement may be seen after contrast administration, corresponding to a fibrous capsule.[1] |
| Calcifications | Dystrophic, chunk-like calcifications may be present within the expanded material.[1] |
| Bone Changes | May cause smooth remodeling or erosion of the adjacent orbital bones in cases of significant expansion.[4] |
Magnetic Resonance Imaging (MRI)
MRI offers superior soft-tissue contrast and is highly effective in characterizing the nature of the expanded this compound material.
Methodology:
-
Patient Preparation: The patient is screened for any contraindications to MRI.
-
Coil: A head coil or dedicated orbital surface coils are used.
-
Pulse Sequences: A multi-sequence protocol is recommended:
-
T1-weighted images (T1WI): Provide anatomical detail.
-
T2-weighted images (T2WI): Highly sensitive for detecting the fluid content of the expanded hydrogel.
-
Fat-suppressed T2-weighted images (e.g., STIR or T2-FS): Improves the conspicuity of the lesion by suppressing the bright signal from orbital fat.
-
Post-contrast fat-suppressed T1-weighted images (T1WI+C FS): To evaluate for an enhancing capsule and to differentiate from other enhancing orbital lesions.
-
-
Imaging Planes: Axial, coronal, and sagittal planes should be acquired.
-
Slice Thickness: Thin slices (2-3 mm) are optimal.
Data Presentation:
| MRI Sequence | Typical Signal Characteristics for Expanded this compound Buckle |
| T1-weighted (T1WI) | Isointense to extraocular muscles.[1][8] |
| T2-weighted (T2WI) | Markedly hyperintense, similar to fluid, due to the high water content of the expanded hydrogel.[1][8] |
| Post-contrast T1WI (Fat-Suppressed) | A low signal intensity rim may be observed.[8] A peripherally enhancing capsule may be present.[1] |
Quantitative Data on this compound Buckle Expansion
Quantitative data on the extent of this compound buckle expansion is limited in the literature. However, case reports provide some insight into the potential degree of enlargement.
| Imaging Modality | Reported Quantitative Findings |
| Computed Tomography (CT) | An expanded buckle was noted to be 4 times thicker than the contralateral non-expanded portion.[2] |
| Ocular Ultrasonography | An echolucent mass was observed that was 2 times thicker than the nasal scleral buckle.[2] |
| Magnetic Resonance Imaging (MRI) | A degenerated hydrogel buckle was described as having expanded 4-fold in volume .[8] |
Histopathology
For a definitive diagnosis, especially in atypical cases, surgical excision and histopathological examination may be necessary. The explanted material typically appears as a friable, gelatinous, and clear-to-white substance. Microscopic examination reveals a foreign material with a characteristic honeycomb or lattice-like structure.[9]
Signaling Pathways and Biological Mechanisms
The expansion of this compound is primarily a physicochemical process of hydrolysis and not driven by specific biological signaling pathways.[1] The subsequent clinical manifestations are due to a mass effect and a chronic foreign body inflammatory response to the degraded polymer.[5] This inflammatory reaction is a T-cell mediated immune response, with macrophages attempting to phagocytose the this compound fragments.[5] Therefore, a diagram illustrating a specific signaling cascade is not applicable. The clinical workflow diagram provided above is a more relevant visualization for understanding the diagnostic and management process.
Conclusion
The long-term expansion of this compound scleral buckles is a significant clinical concern for patients who underwent this procedure. A multi-modality imaging approach, incorporating B-scan ultrasonography, CT, and MRI, is essential for accurate diagnosis and pre-operative planning. The protocols and characteristic findings outlined in these application notes provide a comprehensive guide for researchers and clinicians involved in the evaluation of this condition. While quantitative data remains sparse, the qualitative imaging features are often pathognomonic and crucial for differentiating this compound buckle expansion from other orbital pathologies.
References
- 1. Imaging of Hydrogel Episcleral Buckle Fragmentation as a Late Complication After Retinal Reattachment Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding this compound scleral buckle simulating an orbital tumor in four cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Macular Oedema as a Late this compound-Related Complication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Globe Loss from Intraocular Invasion of this compound Scleral Buckle Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expansion of the this compound Scleral Buckle With Findings Resembling Necrotizing Scleritis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 9. Histopathology of Hydrolyzed this compound Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histopathological Examination of Tissue Surrounding MIRAgel Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIRAgel, a hydrophilic acrylic polymer hydrogel, was utilized in the 1980s as a material for scleral buckles in retinal detachment surgery. Despite initial success, long-term follow-up revealed complications due to the material's hydrolysis, leading to expansion, fragmentation, and a significant foreign body response.[1] Consequently, the material was withdrawn from the market. Histopathological examination of the tissue capsule surrounding explanted this compound devices is crucial for understanding the mechanisms of implant failure, assessing biocompatibility, and providing diagnostic confirmation. This document provides a detailed overview of the key histopathological findings and standardized protocols for the examination of tissue surrounding this compound.
Key Histopathological Findings
The host tissue response to this compound is a classic, yet pronounced, foreign body reaction characterized by both inflammation and fibrosis.
-
Fibrous Encapsulation: All nonabsorbable implants, including this compound, become surrounded by a fibrous capsule.[2] However, the capsule formed around this compound is typically thicker compared to that around silicone implants.[2]
-
Foreign Body Granulomatous Reaction: The hallmark of the reaction to degraded this compound is a granulomatous inflammation. This is characterized by the presence of macrophages, histiocytes, and the fusion of these cells into multinucleated foreign body giant cells.[2] This reaction is most prominent around fragments of the hydrolyzed hydrogel.
-
Immune Cell Infiltration: The inflammatory infiltrate includes a significant number of macrophages, which can be identified by CD68 immunohistochemical staining. Studies show a higher number of CD68+ cells in response to this compound compared to silicone rubber. A delayed T-cell-mediated immune response is also observed, characterized by the presence of CD3+ T-lymphocytes and an absence of CD20+ B-lymphocytes.
-
Neoangiogenesis: Moderate new blood vessel formation (neoangiogenesis) within the capsule tissue is often present, identifiable by staining for CD34.
-
This compound Material Appearance: The degraded this compound material itself has a distinct histopathologic appearance. It often presents as a honeycomb or lattice-like structure.[1] Special stains are critical for its identification: the lattice walls are positive for Alcian blue, while the globular contents within the lattice are strongly positive with Periodic acid-Schiff (PAS) stain.[1]
Quantitative Data Summary
Quantitative analysis of histopathological slides allows for an objective comparison of the tissue response to different biomaterials. The following table summarizes comparative data found in the literature between this compound and silicone implants.
| Parameter | This compound (Hydrogel) | Silicone | Significance | Citation |
| Capsule Thickness | Increased | Less Thick | - | [2] |
| CD68+ Macrophage Count | Higher Average Number | Lower Average Number | P<0.001 | |
| Giant Cell Reaction | Present, especially with fragmentation | Minimal | - | [2] |
Visualized Experimental Workflow
The following diagram outlines the standard workflow for the histopathological examination of tissue surrounding an explanted this compound device, from sample collection to final analysis.
Detailed Experimental Protocols
These protocols provide a standardized approach for processing and analyzing this compound explants and their surrounding fibrous capsules.
Protocol 4.1: Tissue Collection and Fixation
-
Collection: Surgically excise the this compound implant along with its surrounding fibrous capsule. Handle the specimen gently as degraded this compound is often friable.
-
Gross Examination: Document the size, color, and consistency of the capsule and any implant fragments. Note the degree of implant expansion and fragmentation.
-
Sectioning for Fixation: Section the tissue to a thickness of 3-5 mm to ensure adequate fixative penetration.
-
Fixation: Immediately immerse the tissue sections in 10% Neutral Buffered Formalin (NBF) at a volume of at least 10 times that of the tissue. Fix for 24-48 hours at room temperature.
Protocol 4.2: Paraffin Processing and Sectioning
-
Dehydration: Following fixation, dehydrate the tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).[3]
-
Clearing: Clear the tissue using an agent like xylene to remove the ethanol.[3]
-
Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and then embed it into a paraffin block.
-
Sectioning: Cut the paraffin-embedded tissue block using a microtome to obtain sections of 4-5 µm thickness.
-
Mounting: Float the sections on a warm water bath and mount them onto positively charged glass slides. Dry the slides thoroughly in an oven.
Protocol 4.3: Standard and Special Staining
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin to visualize cell nuclei (blue/purple).
-
Differentiate in acid alcohol.
-
Stain with Eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate, clear, and mount with a coverslip.
-
-
Periodic acid-Schiff (PAS) Staining (for this compound contents):
-
Deparaffinize and rehydrate slides to water.
-
Treat with 0.5% periodic acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place in Schiff reagent for 15 minutes. The contents of the this compound lattice will stain a strong magenta color.[1]
-
Wash in lukewarm tap water.
-
Counterstain with Hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Alcian Blue Staining (for this compound lattice walls):
-
Deparaffinize and rehydrate slides.
-
Stain with Alcian Blue solution (pH 2.5) for 30 minutes. The acidic mucosubstances in the this compound walls will stain blue.[1]
-
Rinse with water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydrate, clear, and mount.
-
-
Masson's Trichrome Staining (for Fibrosis):
-
Deparaffinize and rehydrate slides.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue to visualize collagen fibers (blue).
-
Differentiate in 1% acetic acid.
-
Dehydrate, clear, and mount.
-
Protocol 4.4: Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath for 20-30 minutes.[4] Cool for 30 minutes.
-
Peroxidase Block: Incubate slides in a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.[4] Rinse with buffer (e.g., PBS).
-
Protein Block: Apply a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody) for at least 1 hour to prevent non-specific binding.[4]
-
Primary Antibody Incubation: Incubate slides with the primary antibody (e.g., anti-CD68, anti-CD3, anti-CD34) diluted in blocking buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides, then apply a biotinylated or polymer-based secondary antibody corresponding to the primary antibody species. Incubate for 30-60 minutes at room temperature.
-
Detection: Wash slides, then apply an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.
-
Chromogen: Wash slides, then apply a chromogen substrate like DAB (3,3'-Diaminobenzidine), which will produce a brown precipitate at the antigen site. Monitor the reaction under a microscope. Stop the reaction by immersing in water.
-
Counterstain: Lightly counterstain with Hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
Foreign Body Response (FBR) Signaling Pathway
The implantation of any biomaterial, including this compound, initiates a complex biological cascade known as the Foreign Body Response (FBR).[5] This response is central to the long-term biocompatibility and success of an implant. The degradation of this compound into fragments exacerbates this response, leading to chronic inflammation and fibrosis.
Conclusion
The histopathological analysis of tissues surrounding this compound implants provides invaluable insight into the material's long-term biocompatibility and failure mechanisms. The characteristic findings of a robust foreign body granulomatous reaction, T-cell mediated immune response, and fibrous encapsulation, particularly in response to material fragmentation, underscore the importance of biostability in implant design. The protocols and information provided herein offer a standardized framework for researchers to accurately assess and interpret the host response to this compound and other novel hydrogel-based biomaterials.
References
Application Notes and Protocols for the Management of Diplopia Following MIRAgel Implantation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIRAgel, a hydrogel explant, was utilized as a scleral buckling material for retinal detachment surgery primarily in the 1980s and early 1990s.[1] While initially favored for its pliability and perceived biocompatibility, long-term follow-up has revealed a significant complication profile.[2][3] The hydrophilic nature of this compound leads to progressive swelling and degradation over time, resulting in a range of adverse effects including chronic pain, implant extrusion, and significant ocular motility disturbances leading to diplopia (double vision).[2][3][4] These complications can manifest decades after the initial surgery, posing a diagnostic and therapeutic challenge.[3]
This document provides a comprehensive overview of the management of diplopia secondary to this compound implantation, intended for researchers, scientists, and professionals in drug development. It outlines the underlying pathophysiology, diagnostic protocols, and a structured approach to treatment, supported by quantitative data from published studies.
Pathophysiology of this compound-Induced Diplopia
The primary cause of diplopia in patients with a this compound scleral buckle is the progressive and significant increase in the implant's volume.[1][2] This expansion is a result of the hydrolysis of the poly(2-hydroxyethyl methacrylate) material, causing it to absorb water and swell to several times its original size.[2][3] The enlarged implant can:
-
Mechanically restrict extraocular muscles: The expanding mass can impinge upon and limit the movement of one or more extraocular muscles, leading to incomitant strabismus.[1][3][4]
-
Cause a mass effect: The sheer volume of the swollen implant can displace the globe and surrounding orbital tissues, altering ocular alignment.[2]
-
Induce inflammation and fibrosis: Chronic irritation from the degrading implant can lead to inflammation and the formation of a fibrous pseudocapsule, further tethering orbital structures.[4]
Diagnostic Protocols
A systematic approach is crucial for the accurate diagnosis of this compound-related diplopia and for planning appropriate management.
Patient History and Clinical Examination
A thorough history should be obtained, focusing on the original retinal detachment surgery, the type of scleral buckle used (if known), and the onset and characteristics of the diplopia. The clinical examination should include:
-
Visual Acuity and Refraction: To assess for any concurrent visual compromise.
-
Ocular Motility Assessment: To determine the pattern of motility restriction and the positions of gaze where diplopia is most pronounced.
-
Strabismus Measurement: Using prism and alternate cover testing in all cardinal positions of gaze to quantify the deviation.
-
Forced Duction Test: To differentiate between a restrictive myopathy (mechanical limitation) and a paretic muscle. In this compound-induced diplopia, a positive forced duction test is expected, indicating a mechanical restriction.
-
Slit-lamp Examination: To look for signs of implant exposure, conjunctival thinning, or inflammation.
-
Palpation of the Orbit: To detect any palpable mass corresponding to the swollen implant.
Imaging Studies
Orbital imaging is essential to visualize the expanded this compound implant and its relationship to the extraocular muscles and other orbital structures.
-
Computed Tomography (CT): Provides excellent anatomical detail of the orbit, demonstrating the size and location of the swollen hydrogel implant, which often appears as a well-defined, circumferential soft tissue mass around the globe.[1] CT can also reveal associated complications like scleral thinning or erosion.
-
Magnetic Resonance Imaging (MRI): Offers superior soft tissue contrast and can further delineate the extent of the implant and its impact on the extraocular muscles.
Management Strategies
The management of diplopia secondary to this compound implantation is often challenging and may require a multi-pronged approach. Treatment is typically initiated when the diplopia becomes persistent and significantly impacts the patient's quality of life.[5]
Non-Surgical Management
Non-surgical options are generally considered for patients with smaller, comitant deviations or as a temporizing measure.
-
Prism Therapy: Fresnel or ground-in prisms can be used to optically realign the images and alleviate diplopia in the primary position of gaze.[5][6][7] However, their effectiveness may be limited in cases of significant incomitance.
-
Occlusion: In cases of intractable diplopia, occlusion of one eye (e.g., with a patch or frosted lens) can eliminate the double vision, although this results in the loss of binocular vision and depth perception.[7]
Surgical Management
Surgical intervention is often necessary for definitive treatment, especially in cases with significant motility restriction and a large, swollen implant.
-
This compound Implant Removal: This is the primary surgical intervention aimed at relieving the mechanical restriction.[2][8] However, the procedure can be challenging due to the friable nature of the degraded implant and the risk of scleral thinning or perforation.[1][2] A retinal surgeon's involvement may be beneficial.[1]
-
Strabismus Surgery: If diplopia persists after implant removal, or if removal is deemed too risky, strabismus surgery on the extraocular muscles can be performed to realign the eyes.[9][10] This may involve recession or resection of the rectus muscles.
Quantitative Data on Diplopia and Treatment Outcomes
| Parameter | Finding | Reference |
| Incidence of Diplopia | ||
| Persistent diplopia post-scleral buckle (general) | 0.5% - 25% | [5] |
| Diplopia as a reason for this compound removal | 30% in one study of 23 eyes | [2] |
| Diplopia and strabismus in a series of 17 eyes with this compound complications | 10 of 17 eyes | [3] |
| Treatment Outcomes | ||
| Successful treatment with prisms (general post-scleral buckle) | 17 of 26 patients in one series | [6] |
| Restoration of binocular single vision after buckle removal (general) | 6 of 12 patients in one study | [9] |
| Restoration of binocular vision with prisms after buckle removal | 3 additional patients in the same study | [9] |
| Need for strabismus surgery after buckle removal | 3 patients in the same study | [9] |
Experimental Protocols
Protocol 1: Forced Duction Test
Objective: To differentiate between restrictive and paretic strabismus.
Materials:
-
Topical anesthetic drops (e.g., proparacaine hydrochloride 0.5%)
-
Fine-toothed forceps (e.g., Bishop-Harmon)
-
Cotton-tipped applicators
Procedure:
-
Instill 1-2 drops of topical anesthetic into the conjunctival sac of the affected eye. Wait 1-2 minutes for the anesthetic to take effect.
-
Ask the patient to look in the direction opposite to the suspected restriction.
-
Gently grasp the conjunctiva and Tenon's capsule near the limbus with the forceps at the insertion of the muscle to be tested.
-
Attempt to passively move the globe in the direction of the suspected restriction.
-
Interpretation:
-
Positive Test (Restriction): Inability to move the globe freely indicates a mechanical restriction. This is the expected finding in this compound-induced diplopia.
-
Negative Test (No Restriction): The globe can be moved freely, suggesting a paretic or weak muscle.
-
Protocol 2: Surgical Removal of this compound Implant
Objective: To decompress the orbit and relieve mechanical restriction of the extraocular muscles.
Materials:
-
Standard ophthalmic surgical instrument set
-
Operating microscope
-
Cryotherapy or diathermy unit
-
Sutures (e.g., 6-0 Vicryl, 8-0 Nylon)
-
Viscoelastic device
Procedure:
-
Perform a peritomy to expose the sclera and the this compound implant.
-
Carefully dissect the conjunctiva and Tenon's capsule off the implant. A pseudocapsule is often present and needs to be incised.
-
Identify and isolate the extraocular muscles that may be adherent to the implant.
-
The this compound implant will likely be swollen and friable. Meticulously remove the implant in a piecemeal fashion using forceps and a spatula. Avoid excessive traction to prevent scleral damage.
-
Thoroughly inspect the underlying sclera for any signs of thinning or necrosis. If a scleral defect is present, it may need to be repaired with a scleral patch graft.
-
Ensure complete removal of all implant fragments to prevent recurrent inflammation.
-
Re-evaluate ocular motility intraoperatively using forced ductions after implant removal.
-
Close the conjunctiva with absorbable sutures.
Visualized Workflows
Caption: Diagnostic workflow for post-MIRAgel diplopia.
Caption: Management decision tree for this compound-induced diplopia.
References
- 1. New onset diplopia: 14 years after retinal detachment surgery with a hydrogel scleral buckle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Delayed Complications of Hydrogel Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovpjournal.org [ovpjournal.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Nonsurgical management of diplopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of complex retinal detachment from intraocular invasion of this compound-a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Diplopia complicating scleral buckling surgery for retinal detachment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Application Notes and Protocols for Patient Follow-up After MIRAgel Scleral Buckle Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIRAgel®, a hydrogel scleral buckle introduced in 1979 for the treatment of retinal detachment, has been associated with significant long-term complications, leading to its withdrawal from the market in the mid-1990s.[1][2] The primary issue stems from the hydrolytic degradation of the poly(2-hydroxyethyl acrylate) material, causing the implant to expand, fragment, and induce a range of adverse clinical outcomes, often manifesting years to decades after the initial surgery.[1][3][4][5] These complications necessitate a lifelong follow-up protocol for patients with a this compound implant in situ.
These application notes provide a comprehensive framework for the long-term monitoring of patients who have undergone scleral buckling surgery with this compound. The protocols outlined below are designed to facilitate early detection and management of complications, guide surgical intervention when necessary, and provide a basis for research into the long-term biocompatibility and degradation of hydrogel-based medical devices.
Patient Follow-up Protocol
Given the high incidence of late-onset complications, a structured and long-term follow-up plan is critical for all patients with a history of this compound implantation. The following protocol is recommended:
1. Initial and Annual Assessment:
-
Patient History: A detailed history should be taken, focusing on symptoms such as pain, discomfort, double vision (diplopia), changes in the appearance of the eye or eyelid, and any new-onset discharge or redness.[2][5]
-
Visual Acuity and Refraction: Standard assessment of visual acuity and refraction should be performed to monitor for any changes.
-
Slit-lamp Examination: Thorough examination of the anterior segment to look for signs of inflammation, conjunctival erosion, or implant extrusion.
-
Extraocular Motility Assessment: Evaluation of eye movements to detect any restrictions or strabismus, which may indicate implant expansion and impingement on extraocular muscles.[1][2][3]
-
Fundus Examination: Dilated fundus examination to assess the status of the retina and the position of the scleral buckle.
2. Imaging:
-
B-scan Ultrasonography: To visualize the scleral buckle in situ, assess its size and integrity, and detect any associated scleral thinning or intraocular extension.
-
Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) of the Orbits: Recommended for patients with suspected orbital involvement, such as proptosis, significant motility disturbance, or a palpable mass.[5] These imaging modalities can help define the extent of the expanded hydrogel and its relationship to surrounding orbital structures.
3. Frequency of Follow-up:
-
Asymptomatic Patients: Annual follow-up is recommended for life. Patients should be educated about the potential long-term complications and instructed to seek immediate consultation if any new symptoms arise.
-
Symptomatic Patients: More frequent follow-up is necessary, with the interval determined by the nature and severity of the symptoms.
Quantitative Data on this compound Complications and Explantation Outcomes
The following tables summarize quantitative data from various studies on the complications associated with this compound and the outcomes of its surgical removal.
Table 1: Summary of Reported Complications Associated with this compound Scleral Buckles
| Complication | Time to Onset (Years) | Reported Incidence | Reference |
| Symptomatic Swelling/Expansion | 7 - 13 (average) | >34% of episcleral implants | [1] |
| Implant Extrusion | >7 | 22% in one series | [2] |
| Strabismus/Ocular Motility Disorder | >7 | 67% in one series | [2] |
| Subconjunctival Mass/Protrusion | >7 | 70% in one series | [2] |
| Pain/Discomfort and Inflammation | Variable | Common presenting symptoms | [5] |
| Scleral Perforation (during removal) | N/A | 11% in one series | [1] |
| Retinal Redetachment (after removal) | N/A | 11% in one series | [1] |
| Intraocular Invasion | Decades after placement | Case reports | [6][7] |
Table 2: Outcomes of this compound Explantation Surgery
| Outcome Measure | Reported Finding | Reference |
| Indication for Removal | Symptomatic swelling, extrusion, pain, diplopia | [2][6] |
| Surgical Challenges | Extreme friability of the implant, tendency to disintegrate | [3][6][8] |
| Intraoperative Complications | Scleral perforation, retinal redetachment | [1] |
| Postoperative Complications | Ptosis, inability to retain ocular prosthesis | [6][8] |
| Surgical Techniques for Removal | Aspiration, suction-assisted removal, cryoprobe assistance | [1][9] |
Experimental Protocols
Protocol 1: Surgical Removal and Analysis of Degraded this compound Explant
Objective: To safely remove the degraded this compound explant and to analyze its physicochemical properties to understand the in vivo degradation process.
Methodology:
-
Preoperative Assessment:
-
Obtain informed consent, detailing the risks of scleral perforation and retinal redetachment.[1]
-
Perform comprehensive imaging (B-scan ultrasonography, CT/MRI) to delineate the extent of the implant and its adherence to surrounding tissues.
-
-
Surgical Procedure for Explantation:
-
Anesthesia: General or retrobulbar anesthesia.
-
Exposure: A large peritomy is performed to expose the area of the scleral buckle.
-
Dissection: Careful blunt dissection is carried out to separate the conjunctiva and Tenon's capsule from the implant. The capsule surrounding the this compound is often thick and vascularized.
-
Implant Removal: Due to the friable nature of the degraded this compound, removal can be challenging.[3][8] Several techniques have been described:
-
En Bloc Removal: If the implant is relatively intact, an attempt can be made to remove it in one piece.
-
Fragmentation and Aspiration: Often, the implant disintegrates upon manipulation.[6] In such cases, fragments are meticulously removed. Aspiration or suction-assisted techniques can be employed to remove the gel-like material.[1][9]
-
Yankauer Suction Catheter: A modified Yankauer suction catheter can be used to vacuum the friable material, which may be a safer and more efficient method.[9]
-
-
Scleral Inspection: After removal of the implant, the underlying sclera should be carefully inspected for thinning or ectasia.[2]
-
Closure: The conjunctiva and Tenon's capsule are closed in layers.
-
-
Postoperative Care:
-
Topical antibiotics and steroids are administered to control inflammation and prevent infection.
-
Patients are monitored closely for signs of retinal detachment or other complications.
-
-
Explant Analysis:
-
Gross Examination: Document the size, color, consistency, and degree of fragmentation of the explanted material.
-
Histopathology: If a capsule is excised, it can be sent for histopathological examination to assess the inflammatory response. Studies have shown a predominance of CD3+ T-lymphocytes.[7]
-
Chemical Analysis: Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the chemical changes in the hydrogel, confirming hydrolytic degradation.
-
Visualizations
Caption: Workflow for patient follow-up after this compound surgery.
Caption: Pathophysiology of this compound degradation and complications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of complex retinal detachment from intraocular invasion of this compound-a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Removal of this compound scleral buckle implants using Yankauer suction catheter with adjusted diameter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating MIRAgel buckle-related orbital pseudotumor.
Troubleshooting Guides
Issue: Patient Presents with Orbital Mass and a Vague History of Eye Surgery
Question: How can we confirm if a patient's orbital symptoms are related to a past this compound scleral buckle surgery, especially when their recollection of the specific implant used is unclear?
Answer:
A multi-step approach is crucial when a patient's surgical history is ambiguous.
-
Detailed Clinical History: While the patient may not recall the term "this compound," inquire about retinal detachment surgery performed between the 1980s and mid-1990s.[1] Symptoms often appear many years, even decades, after the initial surgery.[1][2] Key symptoms to ask about include progressive proptosis, diplopia (double vision), a palpable mass, pain or discomfort, and restricted eye movements.[1][3][2]
-
Thorough Clinical Examination: Look for signs such as a palpable orbital mass, proptosis (bulging of the eye), restricted extraocular motility, and conjunctival swelling or redness.[3][4]
-
Orbital Imaging: This is the most critical step for diagnosis. Both Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) are highly valuable.
-
CT scans may reveal a circumferential soft tissue mass surrounding the globe, sometimes with calcifications.[3] The expanded hydrogel can appear as a cystic or heterogeneous mass.[2][5]
-
MRI scans can further characterize the lesion. The appearance can vary, but it often shows a mass with specific signal characteristics.[6]
-
-
Review of Old Medical Records: If possible, obtaining original surgical records is the most definitive way to confirm the type of scleral buckle used.
Issue: Imaging Results are Atypical and Suggest a Malignant Tumor
Question: The orbital imaging of our subject shows a mass with features concerning for a primary orbital tumor. How can we differentiate this from a this compound buckle-related pseudotumor before proceeding with an aggressive biopsy?
Answer:
The ability of a hydrolyzed this compound buckle to mimic an orbital neoplasm is a significant diagnostic challenge.[6][7] Here’s how to approach this:
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Re-evaluate Patient History: A history of retinal detachment surgery, even decades prior, is a major red flag for a this compound-related complication.[2][5] The absence of a known primary cancer elsewhere in the body also lowers the suspicion of a metastatic orbital tumor.
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Specific Imaging Clues: While it can mimic a tumor, a swollen this compound buckle has some characteristic radiographic features. It often appears as a circumferential or horseshoe-shaped lesion in the extraconal space, conforming to the globe's curvature.[4][8] On CT, it may present as a lobulated, heterogeneous soft tissue mass.[5] On MRI, the signal can be variable, but it may appear as a low-signal intensity lesion on T2-weighted images due to fibrosis.[9][10]
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Consider the Differential Diagnosis: The primary differential diagnoses include orbital lymphoma, idiopathic orbital inflammatory pseudotumor, and metastatic tumors.[11] A key feature of this compound complications is their direct association with the location of the previous scleral buckle.
-
Proton Magnetic Resonance Spectroscopy (MRS): In some cases, MRS can help differentiate the composition of the mass and rule out suppurative or neoplastic processes.[1]
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Surgical Exploration and Excisional Biopsy: If the diagnosis remains uncertain, surgical exploration is warranted. The characteristic appearance of crumbly, whitish, gelatinous fragments of the this compound material upon surgical exploration is often diagnostic.[5] An excisional biopsy, rather than an incisional one, is often preferred to both confirm the diagnosis and provide treatment.
Frequently Asked Questions (FAQs)
Q1: What is a this compound scleral buckle and why does it cause orbital pseudotumor?
A1: this compound is a hydrogel material that was used for scleral buckles in retinal detachment surgery, primarily in the 1980s and early 1990s.[1][3] Over time, the material undergoes hydrolytic degradation, causing it to absorb water and expand significantly, sometimes to several times its original size.[1][2] This expansion and fragmentation can lead to a chronic foreign body granulomatous inflammatory reaction, presenting as an orbital pseudotumor.[5][12]
Q2: What are the typical long-term complications associated with this compound buckles?
A2: Long-term complications are primarily due to the hydrolysis and expansion of the implant. These include:
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Proptosis (bulging of the eye)[4]
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Scleral erosion and, in rare cases, intrusion into the globe[1][2]
Q3: What is the typical timeframe for the onset of symptoms?
A3: Symptoms of this compound buckle complications are typically delayed, often presenting 10 to 30 years after the initial surgery.[1][6]
Q4: Is surgical removal of the this compound buckle always necessary?
A4: In symptomatic patients, surgical removal of the expanded and fragmented this compound material is the definitive treatment.[1][13] Conservative management may be considered in asymptomatic patients where the finding is incidental, but close monitoring is advised.
Q5: What are the challenges associated with the surgical removal of a this compound buckle?
A5: Surgical removal can be challenging due to the friable nature of the hydrolyzed material, which can break into small pieces, making complete removal difficult.[1] There is also a risk of scleral thinning or necrosis under the buckle, which can increase the risk of scleral perforation during removal.[2][8]
Data Presentation
Table 1: Comparison of Clinical and Radiological Features
| Feature | This compound Buckle-Related Pseudotumor | Idiopathic Orbital Inflammatory Pseudotumor (IOIP) | Orbital Lymphoma |
| Patient History | History of retinal detachment surgery (1980s-1990s) | Often no relevant surgical history; may have autoimmune conditions | May have a history of lymphoma elsewhere |
| Onset | Insidious, progressive over months to years | Acute to subacute, often with pain | Insidious, slowly progressive |
| Pain | Variable, can be painless or associated with discomfort | Often a prominent feature, especially in the acute phase | Typically painless |
| CT Findings | Circumferential or lobulated mass conforming to the globe, possible calcifications | Diffuse infiltration of orbital fat, enlargement of extraocular muscles (including tendons), ill-defined margins | Well-defined, homogenous mass that molds to orbital structures |
| MRI T1 Signal | Isointense to muscle | Isointense to muscle | Isointense to muscle |
| MRI T2 Signal | Often hypointense (low signal) due to fibrosis | Variable, can be hyperintense or hypointense | Isointense to slightly hyperintense |
| Contrast Enhancement | Rim enhancement is common | Diffuse, moderate to marked enhancement | Moderate, homogenous enhancement |
| Location | Extraconal, following the path of the scleral buckle | Can involve any part of the orbit (myositic, dacryoadenitis, diffuse) | Often involves the lacrimal gland or superior orbit |
Experimental Protocols
Histopathological Examination of Excised this compound Fragments
Objective: To confirm the identity of excised orbital material as hydrolyzed this compound and to characterize the associated inflammatory response.
Methodology:
-
Specimen Collection and Fixation:
-
During surgical excision, collect all visible fragments of the suspected this compound material. Note the gross appearance (e.g., crumbly, whitish, gelatinous).
-
Immediately fix the tissue specimens in 10% neutral buffered formalin.
-
-
Tissue Processing and Sectioning:
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After adequate fixation, process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut thin sections (4-5 micrometers) using a microtome and mount them on glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: This is the primary stain for observing the overall morphology.
-
Expected Findings: The this compound material itself appears as eosinophilic, acellular sheets or fragments with a characteristic lattice-like or honeycomb architecture.[5] The contents of the honeycomb lattice can be globular or granular.[5] Surrounding the fragments, a foreign body granulomatous reaction is typically observed, characterized by multinucleated giant cells, macrophages (histiocytes), lymphocytes, and plasma cells.[5][12]
-
-
Periodic Acid-Schiff (PAS) Staining: This stain is useful for highlighting the hydrogel material.
-
Expected Findings: The contents within the this compound lattice are strongly PAS-positive.[5]
-
-
Alcian Blue Staining: This stain is used to identify acidic mucopolysaccharides.
-
Expected Findings: The this compound material is typically negative with Alcian blue staining.[5]
-
-
-
Immunohistochemistry (Optional):
-
To further characterize the inflammatory infiltrate, immunohistochemical staining for markers such as CD68 (macrophages), CD3 (T-lymphocytes), and CD20 (B-lymphocytes) can be performed.
-
Expected Findings: A predominance of CD68+ macrophages and CD3+ T-cells is consistent with a delayed T-cell mediated immune response to the foreign material.[12]
-
-
Microscopic Examination and Reporting:
-
A pathologist should examine the stained slides to confirm the presence of the characteristic this compound architecture and the nature of the inflammatory infiltrate.
-
The final report should describe these findings to confirm the diagnosis of a this compound buckle-related orbital pseudotumor.
-
Mandatory Visualization
Caption: Diagnostic workflow for suspected this compound buckle-related orbital pseudotumor.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New onset diplopia: 14 years after retinal detachment surgery with a hydrogel scleral buckle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Macular Oedema as a Late this compound-Related Complication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathology of Hydrolyzed this compound Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and radiographic features of hydrolyzed this compound scleral buckles: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding this compound scleral buckle simulating an orbital tumor in four cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MR Imaging of Orbital Inflammatory Pseudotumors with Extraorbital Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Orbital inflammatory pseudotumor: new advances in diagnosis, pathogenesis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Challenges in Diagnosing Extruded Hydrogel Scleral Buckle Mimicking an Orbital Abscess: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Inflammation Associated with Hydrogel Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing inflammatory responses that may arise from hydrogel fragmentation during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical inflammatory response to hydrogel biomaterials?
A1: When a hydrogel is implanted or used in a biological environment, it can trigger a foreign body response (FBR).[1][2] This process typically begins with the recruitment of neutrophils and macrophages to the material's surface.[2] These immune cells attempt to phagocytose the foreign material.[1] This can lead to the release of various signaling molecules like cytokines and chemokines, as well as reactive oxygen and nitrogen species, in an attempt to degrade the hydrogel.[2] Over time, this can lead to chronic inflammation, characterized by the fusion of macrophages into foreign body giant cells (FBGCs).[2][3]
Q2: How does hydrogel fragmentation affect the inflammatory response?
A2: Hydrogel fragmentation can create micro- or nanoparticles, which can exacerbate the inflammatory response. The increased surface area of these fragments allows for greater interaction with immune cells.[4] The size, shape, and surface chemistry of these fragments can influence cellular uptake and trafficking, potentially leading to enhanced activation of immune cells like macrophages.[4] For instance, rapidly degrading hydrogel nanoparticles have been shown to increase lysosomal stimulation in macrophages, leading to improved cell survival and enhanced expression of activation markers.[4]
Q3: What are the key inflammatory signaling pathways activated by hydrogel fragments?
A3: Hydrogel fragments can activate several key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses.[5][6][7][8] Upon stimulation by hydrogel fragments or their degradation byproducts, the NF-κB pathway can be activated, leading to the transcription of pro-inflammatory genes, including those for cytokines like IL-1β and TNF-α.[5][6] Another important pathway is the NLRP3 inflammasome, a multi-protein complex that can be activated by particulate matter, leading to the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.[9][10][11]
Q4: How can I distinguish between a normal foreign body response and a problematic inflammatory reaction?
A4: A normal FBR is a controlled process that leads to the eventual encapsulation of the biomaterial with fibrous tissue.[2] A problematic inflammatory reaction, on the other hand, is characterized by a persistent and excessive pro-inflammatory state. This can be identified by sustained high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), a high ratio of pro- to anti-inflammatory markers, and a lack of resolution towards a healing response.[12][13] Histological analysis showing a high density of neutrophils and macrophages at the implant site long after the initial inflammatory phase can also indicate a problematic reaction.[14]
Q5: What role do macrophages play in the response to hydrogel fragments?
A5: Macrophages are key players in the immune response to hydrogel fragments.[1][15] They can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2).[12] The surface properties and degradation products of the hydrogel can influence macrophage polarization.[1][16] M1 macrophages release pro-inflammatory cytokines and reactive oxygen species to break down the material.[3] In contrast, a shift towards an M2 phenotype is associated with tissue repair and regeneration.[17][18]
Troubleshooting Guides
This section provides a problem-and-solution-oriented approach to address specific issues you may encounter during your experiments.
Problem 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatant.
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Potential Cause 1: Endotoxin Contamination.
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Troubleshooting Step: Test your hydrogel and all components for endotoxin (lipopolysaccharide, LPS) contamination using a Limulus Amebocyte Lysate (LAL) assay. LPS is a potent activator of macrophages and can lead to a strong pro-inflammatory response.[1]
-
-
Potential Cause 2: Hydrogel Fragmentation.
-
Troubleshooting Step: Characterize the size and shape of your hydrogel fragments using techniques like dynamic light scattering (DLS) or microscopy. Smaller, irregular particles may be more inflammatory.
-
-
Potential Cause 3: Inherent Material Properties.
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Troubleshooting Step: Review the chemistry of your hydrogel. Acidic degradation products, for example, can be immunomodulatory.[4] Consider modifying the hydrogel formulation to alter its degradation rate or byproducts.
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Problem 2: Poor cell viability or function in 3D hydrogel cultures.
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Potential Cause 1: Cytotoxicity of Hydrogel Fragments.
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Troubleshooting Step: Perform a lactate dehydrogenase (LDH) or other cytotoxicity assay on cells cultured with varying concentrations of hydrogel fragments.
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Potential Cause 2: Unfavorable Microenvironment.
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Troubleshooting Step: Assess the local microenvironment within the hydrogel. This could include measuring pH and the concentration of degradation products. An acidic microenvironment can be detrimental to some cell types.
-
-
Potential Cause 3: Persistent Inflammation.
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Troubleshooting Step: Analyze the phenotype of immune cells (if present in your co-culture model). A sustained M1 macrophage phenotype can lead to a cytotoxic environment. Consider strategies to promote a shift to an M2 phenotype.
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Problem 3: Excessive inflammation and fibrous capsule formation in vivo.
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Potential Cause 1: Rapid Hydrogel Degradation.
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Troubleshooting Step: Evaluate the in vivo degradation rate of your hydrogel. A rapid release of fragments can overwhelm the local tissue's ability to clear them, leading to chronic inflammation.[4] Consider crosslinking modifications to slow down degradation.
-
-
Potential Cause 2: Material Surface Chemistry.
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Troubleshooting Step: The surface chemistry of the hydrogel can influence protein adsorption and subsequent immune cell activation.[1] Consider surface modifications to create a more "stealth" material that is less recognized by the immune system.
-
-
Potential Cause 3: Animal Model Response.
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Troubleshooting Step: Be aware of the specific immune response of your chosen animal model. Different species can have varying sensitivities to biomaterials.
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Data Presentation
Table 1: Key Inflammatory Cytokines and Their Roles in Response to Hydrogel Fragments
| Cytokine | Primary Secreting Cells | Pro-inflammatory/Anti-inflammatory | Key Functions in Foreign Body Response |
| TNF-α | Macrophages, Monocytes | Pro-inflammatory | Induces expression of other inflammatory cytokines, promotes immune cell recruitment.[13][19] |
| IL-1β | Macrophages, Monocytes | Pro-inflammatory | Potent pro-inflammatory cytokine, involved in inflammasome activation.[12][13][19] |
| IL-6 | Macrophages, Fibroblasts | Both | Acute phase response, B-cell differentiation, can have both pro- and anti-inflammatory effects.[12][13][19] |
| IL-10 | Macrophages (M2), T-cells | Anti-inflammatory | Suppresses the production of pro-inflammatory cytokines, promotes tissue repair.[13] |
| TGF-β | Macrophages, Fibroblasts | Anti-inflammatory/Pro-fibrotic | Promotes wound healing and fibrous capsule formation.[1] |
| MCP-1 | Macrophages, Endothelial cells | Pro-inflammatory (Chemotactic) | Recruits monocytes/macrophages to the site of inflammation.[13][20] |
Table 2: Macrophage Phenotype Markers
| Phenotype | Marker | Function |
| M1 (Pro-inflammatory) | CD86, iNOS | Antigen presentation, production of pro-inflammatory cytokines and reactive nitrogen species.[21] |
| M2 (Anti-inflammatory) | CD206, Arginase-1 | Phagocytosis of debris, promotion of tissue repair and angiogenesis.[2][21] |
Experimental Protocols
Protocol 1: Characterization of Hydrogel Fragmentation
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Fragmentation Method:
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Size and Morphology Analysis:
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Dynamic Light Scattering (DLS): To determine the average particle size and size distribution of the fragments in suspension.
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Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology and surface characteristics of the fragments.
-
-
Quantification of Degradation:
Protocol 2: In Vitro Assessment of Inflammatory Response
-
Cell Culture Model:
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Monoculture: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) with hydrogel fragments.
-
Co-culture: For a more physiologically relevant model, co-culture macrophages with other cell types present in the target tissue, such as fibroblasts.[19]
-
-
Exposure to Hydrogel Fragments:
-
Add a known concentration of sterilized hydrogel fragments to the cell cultures. Include a positive control (e.g., LPS) and a negative control (no fragments).
-
-
Analysis of Inflammatory Markers:
-
ELISA or Multiplex Assay: Quantify the concentration of key pro- and anti-inflammatory cytokines in the cell culture supernatant at different time points (e.g., 24, 48, 72 hours).[12]
-
Quantitative PCR (qPCR): Measure the gene expression of inflammatory markers in the cells.
-
Flow Cytometry: Analyze macrophage polarization by staining for M1 and M2 surface markers (e.g., CD86 and CD206).[16]
-
Protocol 3: In Vivo Biocompatibility Assessment
-
Animal Model:
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Implantation:
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Surgically implant the hydrogel material into the subcutaneous space. Include a sham surgery group as a control.
-
-
Analysis at Different Time Points:
-
Histological Analysis:
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Fix, embed, and section the tissue.
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Hematoxylin and Eosin (H&E) Staining: To visualize the overall tissue morphology and identify inflammatory cell infiltrates.[14][25]
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain for specific cell markers to identify and quantify immune cells (e.g., CD68 for macrophages, Ly6G for neutrophils).[27]
-
-
Analysis of Systemic Inflammation:
-
Collect blood samples to measure systemic levels of inflammatory markers like C-reactive protein (CRP) and IL-6.[28]
-
Visualizations
Caption: NF-κB signaling pathway activation by hydrogel fragments.
Caption: Experimental workflow for inflammation assessment.
Caption: Troubleshooting logic for in vitro inflammation.
References
- 1. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal progression of the host response to implanted poly(ethylene glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning foreign body response with tailor-engineered nanoscale surface modifications: fundamentals to clinical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01040F [pubs.rsc.org]
- 4. Hydrogel Nanoparticle Degradation Influences the Activation and Survival of Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Biomaterial-Based Spinal Cord Injury Repair via the TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome as a sensor of micro- and nanoplastics immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum and Mechanisms of Inflammasome Activation by Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal-jps.com [journal-jps.com]
- 15. Real time monitoring of biomaterial-mediated inflammatory responses via macrophage-targeting NIR nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biomaterials: Foreign Bodies or Tuners for the Immune Response? | MDPI [mdpi.com]
- 18. Vascularized polypeptide hydrogel modulates macrophage polarization for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A three-dimensional in vitro model to quantify inflammatory response to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Methods to Fragment Bulk Hydrogels and Process into Granular Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Biocompatibility Study of Hydrogel Biopolymer Scaffold with Encapsulated Mesenchymal Stem Cells | MDPI [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. The Use of Biomarkers to Quantify Clinical Response to Total Knee Arthroplasty Interventions: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
MIRAgel Implant Technical Support Center: Preventing Scleral Erosion
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding scleral erosion associated with MIRAgel implants. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use of this hydrogel material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it initially considered a promising scleral buckling material?
A1: this compound is a hydrogel implant, specifically a copolymer of methyl acrylate and 2-hydroxyethyl acrylate, that was used for scleral buckling surgery in the 1980s to repair retinal detachments.[1] Its initial appeal stemmed from its soft and pliable nature, which was thought to minimize the risk of scleral erosion compared to harder materials like silicone.[2] Additionally, its hydrophilic properties were believed to allow for the absorption and slow release of antibiotics, potentially reducing post-operative infections.[3]
Q2: What is the primary cause of long-term complications, specifically scleral erosion, with this compound implants?
A2: The primary cause of late-onset complications is the hydrolytic degradation of the this compound material.[1][3] Over time, the hydrogel absorbs water from the surrounding tissues, leading to significant swelling, sometimes up to four times its original size, and fragmentation.[4] This expansion exerts chronic pressure on the underlying sclera, leading to thinning, necrosis, and eventual erosion.[1][4]
Q3: How long after implantation can scleral erosion from this compound be expected to occur?
A3: Scleral erosion and other complications from this compound implants are typically late-onset, often presenting years or even decades after the initial surgery.[2] Studies have shown that the need for this compound buckle removal due to complications occurs significantly later than for silicone buckles, with a mean duration of over 7 years to as long as 21 years post-implantation reported in some cases.[3][5]
Q4: What are the typical clinical signs of this compound-related scleral erosion?
A4: Researchers and clinicians should be aware of several key signs, which include a palpable mass under the eyelid, pain and discomfort, visible extrusion of the buckle through the conjunctiva, double vision (diplopia), restricted eye movement, and signs of infection.[3] In severe cases, the implant can intrude into the eye itself.[4]
Q5: Are there alternative scleral buckling materials that are less prone to causing scleral erosion?
A5: Yes, solid silicone and silicone sponges are the most common alternatives to this compound. While all scleral buckling materials carry some risk of complications, silicone implants do not undergo the same hydrolytic expansion as this compound.[5] Complications with silicone buckles, such as infection and extrusion, tend to occur earlier and are not typically associated with material degradation and swelling.[5]
Troubleshooting Guides
Issue: Unexpected swelling or deformation of the this compound implant in an in vivo model.
| Possible Cause | Troubleshooting/Prevention Step |
| Inherent material properties: this compound is a hydrogel that naturally swells as it absorbs aqueous solutions. | - Be aware that significant post-implantation swelling is an expected characteristic of this compound. - Factor the potential for expansion into the experimental design and surgical placement to avoid excessive pressure on surrounding tissues. - Consider using a smaller initial implant size than might be typical for a non-swelling material like silicone. |
| Accelerated hydrolysis: Environmental factors within the experimental model could be accelerating the breakdown of the hydrogel. | - Ensure the surrounding tissues are not subject to unusual pH or enzymatic conditions that could hasten degradation. - If possible, analyze the peri-implant fluid for any unexpected biochemical markers. |
Issue: Difficulty in complete removal of a degraded this compound implant during experimental explantation.
| Possible Cause | Troubleshooting/Prevention Step |
| Material friability: Degraded this compound becomes extremely brittle and fragments easily upon manipulation.[1] | - Avoid grasping the implant with forceps, as this will likely cause it to crumble. - Employ a gentle suction technique to aspirate the fragmented gel-like material. - Consider incising the fibrous capsule that forms around the implant and expressing the material by applying gentle pressure to the surrounding tissue. |
| Adhesion to sclera: The degraded material can be adherent to the thinned and friable sclera. | - Exercise extreme caution during removal to prevent iatrogenic scleral perforation. - Use blunt dissection techniques to carefully separate the implant from the sclera. |
Data Presentation
The following table summarizes a comparative analysis of the reasons for the removal of this compound and silicone scleral buckles, highlighting the distinct complication profiles of these materials.
| Characteristic | This compound (n=38) | Solid Silicone (n=25) | Silicone Sponge (n=27) |
| Mean Duration Before Removal (months) | 91.9 | 10.6 | 18.6 |
| Primary Reason for Removal | Swelling of the implant with progressive limitation of ocular motility and protrusion (89.5% of cases) | Infection and/or erosion of the conjunctiva with an exposed indentation | Infection and/or erosion of the conjunctiva with an exposed indentation |
| Scleral Perforation During Removal | Occurred in the overall study population (4.4% of 90 total cases), not specified per material type. | Not specified per material type. | Not specified per material type. |
| Retinal Redetachment After Removal | Occurred in the overall study population (8.8% of 90 total cases), not specified per material type. | Not specified per material type. | Not specified per material type. |
| Data adapted from a retrospective analysis of 90 patients who underwent scleral buckle removal.[5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Scleral Buckle Biocompatibility and Erosion Potential in a Rabbit Model
This protocol provides a generalized framework for evaluating the long-term biocompatibility and potential for scleral erosion of a scleral buckling implant.
1. Materials and Methods:
- Animal Model: New Zealand white rabbits are a commonly used model for ophthalmic research.[6][7][8] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
- Surgical Procedure:
- Anesthetize the rabbit according to approved protocols.
- Perform a conjunctival peritomy to expose the sclera.
- Isolate the relevant extraocular muscles.
- Suture the scleral buckling material (e.g., a segment of this compound or a control material like silicone) to the sclera in the desired location. Ensure consistent suture tension and placement across all experimental animals.
- Close the conjunctiva with absorbable sutures.
- Administer postoperative analgesics and antibiotics as per veterinary recommendations.
- Follow-up and Evaluation:
- Perform regular clinical examinations, including slit-lamp biomicroscopy, to assess for signs of inflammation, infection, implant exposure, or other complications.
- At predetermined time points (e.g., 1, 3, 6, and 12 months), euthanize subgroups of animals.
- Enucleate the eyes for histopathological analysis.
- Histopathological Analysis:
- Fix the enucleated globes in 10% neutral buffered formalin.
- Process the tissues and embed in paraffin.
- Section the globes through the area of the implant.
- Stain sections with Hematoxylin and Eosin (H&E) to evaluate the cellular inflammatory response, fibrous capsule formation, and scleral thickness.
- Use Masson's trichrome stain to assess collagen integrity and scleral thinning.
- Perform immunohistochemistry for markers of inflammation (e.g., CD68 for macrophages) and fibrosis.
Protocol 2: In Vitro Cytotoxicity Assessment of this compound Leachables on Scleral Fibroblasts
This protocol outlines a method to determine if substances leaching from this compound are toxic to scleral cells.
1. Materials and Methods:
- Cell Culture:
- Establish a primary culture of scleral fibroblasts from rabbit or human donor tissue.
- Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS and antibiotics) in a humidified incubator at 37°C and 5% CO2.
- Preparation of this compound Extract:
- Sterilize this compound samples.
- Incubate the this compound in cell culture medium at a specified surface area to volume ratio (e.g., as per ISO 10993-5 standards) for a defined period (e.g., 24-72 hours) at 37°C to create an extract containing any leachable substances.
- Cytotoxicity Assay (MTT Assay):
- Seed scleral fibroblasts into a 96-well plate and allow them to adhere overnight.
- Remove the culture medium and replace it with the this compound extract (in various dilutions) or control medium.
- Incubate for 24-48 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control. A significant decrease in viability indicates cytotoxicity.[9]
Visualizations
Caption: Experimental workflow for assessing this compound biocompatibility.
Caption: this compound foreign body reaction and scleral erosion pathway.
References
- 1. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late swelling and removal of this compound buckles: a comparison with silicone indentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histologic analysis of bioabsorbable scleral buckling implants: an experimental study on rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental encircling scleral buckle with silicone and hydrogel: histopathologic and comparative study of 26 rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, safety, and biodegradation of a degradable scleral buckle of chitosan-gelatin polymer in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
techniques to minimize redetachment after MIRAgel removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on techniques to minimize retinal redetachment following the removal of MIRAgel scleral buckles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound removal surgery.
Issue 1: Friable this compound buckle leading to fragmentation during removal.
-
Question: My team is experiencing frequent fragmentation of the this compound implant during explantation, leaving behind residual particles. How can we ensure complete removal and minimize inflammation?
-
Answer: The friability of degraded this compound is a well-documented challenge.[1] To mitigate this, consider a suction-assisted removal technique. This approach can help capture small fragments as the buckle is manipulated.
-
Recommended Technique: Utilize a Yankauer suction catheter with a diameter adjusted to the surgical space.[2] Gentle aspiration of the degraded hydrogel can facilitate its removal in a more controlled manner, reducing the likelihood of leaving behind inflammatory remnants.[3][4] Meticulous irrigation and inspection of the surgical field for any residual translucent fragments are crucial before closure.
-
Issue 2: Significant scleral thinning or ectasia is observed intraoperatively.
-
Question: We have identified severe scleral ectasia under the this compound implant. What is the best approach to remove the buckle without causing a globe perforation, and how should the thinned sclera be managed to prevent future complications?
-
Answer: Severe scleral thinning is a serious complication of long-term this compound implantation and significantly increases the risk of intraoperative scleral perforation.[5][6]
-
Surgical Approach: Extreme care must be taken during dissection of the capsule overlying the buckle. Avoid sharp dissection directly on the sclera. If the buckle is adherent to the thinned sclera, consider a piecemeal removal technique, carefully separating the implant from the scleral bed. In cases of extreme thinning, leaving a thin layer of the inner capsule adherent to the sclera may be preferable to aggressive scraping that could lead to perforation.
-
Management of Scleral Thinning: If a perforation occurs or the sclera is deemed unstable, a scleral patch graft (e.g., donor sclera, pericardium, or Tutoplast) should be available and used to reinforce the area.[7][8] This provides structural support and reduces the risk of postoperative staphyloma formation.
-
Issue 3: The this compound buckle has intruded into the vitreous cavity.
-
Question: Preoperative imaging and intraoperative findings confirm that a portion of the this compound buckle has eroded through the sclera and is now in the vitreous cavity. What is the recommended surgical strategy to address this?
-
Answer: Intraocular intrusion of a this compound buckle requires a combined external and internal approach, typically involving pars plana vitrectomy (PPV).[6][9]
-
Recommended Protocol:
-
Perform a standard three-port pars plana vitrectomy to gain access to the intravitreal portion of the this compound.[10]
-
Externally, dissect and remove the episcleral portion of the buckle as completely as possible.
-
Internally, use an ultrasonic fragmatome to break up and aspirate the intravitreal this compound fragments.[2][11][12] This allows for controlled removal of the implant material while minimizing traction on the retina.[9]
-
Thoroughly inspect the peripheral retina for any new or missed retinal breaks, paying close attention to the area of intrusion.
-
Address any retinal breaks with endolaser photocoagulation or cryotherapy.[13]
-
A tamponade agent (gas or silicone oil) may be necessary depending on the extent of retinal pathology.[14]
-
Repair the scleral defect with a patch graft.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected rate of retinal redetachment after this compound removal?
A1: The rate of retinal redetachment after this compound removal is a significant concern.[2][6] One large case series reported that intraoperative scleral perforation or retinal redetachment occurred in 11% of cases undergoing this compound explantation.[5] Studies on the removal of scleral buckles in general (not specific to this compound) have shown redetachment rates around 10%.[15] The risk may be higher for encircling buckles compared to segmental ones.[12]
Q2: Should prophylactic laser retinopexy be performed at the time of this compound removal to reduce the risk of redetachment?
A2: The role of prophylactic laser retinopexy at the time of scleral buckle removal is not definitively established. Some studies have investigated this, finding low overall rates of redetachment after buckle removal regardless of whether prophylactic laser was applied.[1][5] One study showed a redetachment rate of 2.2% in the group that received laser versus 4.6% in the group that did not, a difference that was not statistically significant.[1][5] The decision to perform prophylactic laser should be made on a case-by-case basis, considering the preoperative retinal status and any intraoperative findings.
Q3: What are the key elements of postoperative care to minimize the risk of redetachment?
A3: While there are no protocols specifically for this compound removal, the principles of postoperative care after general scleral buckle surgery are applicable.
-
Medications: A course of topical antibiotics to prevent infection and corticosteroids to control inflammation is standard.[4][16]
-
Activity Restrictions: Patients should be advised to avoid strenuous activities, heavy lifting, and bending at the waist for a period recommended by the surgeon, typically a few weeks.[7][17]
-
Monitoring: Close follow-up is essential to monitor for signs of redetachment, such as an increase in floaters, new photopsias, or a visual field defect.[4][11] The early postoperative period is critical, as most redetachments after buckle removal occur within the first few months.
Q4: What are the known risk factors for retinal redetachment after scleral buckle removal?
A4: While data specific to this compound removal is limited, general risk factors for redetachment after vitreoretinal surgery are likely relevant. These include a history of previous failed retinal surgeries, high myopia, and the presence of proliferative vitreoretinopathy (PVR).[14][18][19][20] In the context of buckle removal, the removal of an encircling band may carry a higher risk than the removal of a segmental buckle.[12]
Data Presentation
Table 1: Reported Rates of Retinal Redetachment After Scleral Buckle Removal
| Study Cohort | Number of Eyes | Redetachment Rate | Notes | Citation(s) |
| This compound Removal | 467 | 11% (combined rate of intraoperative scleral perforation or redetachment) | Large case series specifically on this compound explantation. | [5] |
| General Scleral Buckle Removal | 40 | 10.0% | Retrospective study of various buckle types. | [15] |
| General Scleral Buckle Removal (Encircling vs. Segmental) | 40 | 25.0% (Encircling) vs. 0.0% (Segmental) | Sub-analysis showing higher risk with encircling buckle removal. | [12] |
| General Scleral Buckle Removal with/without Prophylactic Laser | 87 | 3.4% (Overall) | 2.2% with laser vs. 4.2% without laser (not statistically significant). | [1] |
Experimental Protocols
Protocol 1: Suction-Assisted this compound Removal
-
Anesthesia and Exposure: Administer appropriate anesthesia (general or retrobulbar). Perform a conjunctival peritomy to expose the encapsulated this compound buckle.
-
Capsule Incision: Carefully incise the fibrous capsule overlying the implant. Avoid deep cuts to prevent damage to the underlying thinned sclera.
-
Suture Removal: Identify and cut any non-absorbable scleral sutures securing the implant.
-
Implant Aspiration:
-
Introduce a Yankauer suction catheter, with its diameter potentially trimmed to fit the surgical space, into the capsular pocket.[2][3]
-
Apply gentle, controlled suction to aspirate the friable, degraded this compound material.
-
Use a blunt instrument, such as a muscle hook, to gently manipulate the remaining implant towards the suction tip.
-
-
Complete Removal and Inspection: Meticulously explore the entire length of the buckle's former location to ensure no fragments remain. The friable nature of this compound necessitates a thorough search.[4]
-
Irrigation: Irrigate the surgical field with a balanced salt solution.
-
Closure: Close the Tenon's capsule and conjunctiva in layers.[16]
Protocol 2: Management of Intruded this compound with Pars Plana Vitrectomy
-
Combined Approach: This procedure involves both an external approach to the episcleral portion of the buckle and an internal vitrectomy approach.
-
External Dissection: As in Protocol 1, expose and remove the external components of the this compound buckle.
-
Pars Plana Vitrectomy (PPV):
-
Perform a standard three-port 23- or 25-gauge PPV.[14]
-
Induce a posterior vitreous detachment if not already present.
-
Remove the central and peripheral vitreous.
-
-
Intraocular Implant Removal:
-
Retinal Inspection and Treatment:
-
Perform a thorough 360-degree scleral depressed examination of the peripheral retina to identify any retinal breaks, paying special attention to the intrusion site.
-
Treat any identified breaks with endolaser photocoagulation or cryotherapy.
-
-
Scleral Defect Repair: Repair the scleral entry site of the intruded buckle with a scleral patch graft.[7]
-
Tamponade and Closure: Based on the stability of the retina, decide on the use of a tamponade agent (e.g., SF6, C3F8 gas, or silicone oil).[14] Close the sclerotomies and conjunctiva.
Visualizations
Caption: Surgical decision workflow for this compound removal.
Caption: Postoperative management pathway after this compound removal.
References
- 1. Outcomes of scleral buckle removal with and without concurrent prophylactic laser retinopexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. drugs.com [drugs.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. nycretina.com [nycretina.com]
- 8. Scleral thinning causes, diagnosis, and management: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vitrectomy - Patients - The American Society of Retina Specialists [asrs.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Management of complex retinal detachment from intraocular invasion of this compound-a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vrcny.com [vrcny.com]
- 14. Retinal redetachment after silicone oil removal: a risk factor analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROPHYLACTIC LASER RETINOPEXY AND SCLERAL BUCKLE PLACEMENT FOR RETINAL DETACHMENT PREVENTION IN PIERSON SYNDROME: A Retrospective, Case Series Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assets.ctfassets.net [assets.ctfassets.net]
- 18. Retinal redetachment after silicone oil removal in proliferative vitreoretinopathy: a prognostic factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Risk factors for redetachment and worse visual outcome after silicone oil removal in eyes with complicated retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Risk Factors for Retinal Redetachment After Silicone Oil Removal: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing motility disorders caused by MIRAgel swelling
Addressing Potential Discrepancies in Product Application
Extensive research indicates that the product name "MIRAgel" is primarily associated with a medical-grade hydrogel used as a scleral buckle in retinal detachment surgery and an oral gel for treating fungal infections.[1][2][3][4][5][6][7][8][9][10] We have found no evidence of a "this compound" product intended for in-vitro cell motility or cell culture experiments.
Therefore, this technical support center has been developed for a representative, hypothetical hydrogel, which we will call "CellMove-Gel," designed for 3D cell culture and motility studies. The following troubleshooting guides and FAQs address common issues related to hydrogel swelling and its impact on cell motility, based on established principles of hydrogel science and cell biology.
This guide is intended for researchers, scientists, and drug development professionals using CellMove-Gel for cell motility and invasion assays. It provides troubleshooting for common issues arising from the hydrogel's swelling properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected swelling ratio of CellMove-Gel, and how can it affect my motility assay?
A1: The swelling behavior of CellMove-Gel is formulation-dependent. Swelling increases the hydrogel's volume by absorbing liquid, which can alter its physical properties.[11] This can lead to changes in matrix stiffness and pore size, both of which are critical factors influencing cell migration.[4] An excessive swelling ratio can lead to a softer matrix with larger pores, potentially increasing cell motility to a certain point, after which motility may decrease.[4] Conversely, insufficient swelling might result in a matrix that is too dense, physically impeding cell movement.[4]
Q2: How does the swelling of CellMove-Gel impact the mechanical environment of the cells?
A2: Hydrogel swelling can induce mechanical strain on embedded cells.[5][6] This biomechanical stimulus can influence cell alignment, morphology, and motility.[5][6] The strain is often highest near any stiff, non-swelling boundaries within the culture system.[5][6] This can lead to directed cell migration and altered gene expression related to mechanotransduction pathways.[5][6]
Q3: Can changes in buffer or media composition affect CellMove-Gel's swelling?
A3: Yes, the ionic strength and pH of the surrounding solution can significantly influence the swelling of hydrogels. Changes in ion concentration can alter the osmotic pressure between the hydrogel and the surrounding environment, leading to increased or decreased swelling. For pH-sensitive hydrogels, variations in pH can change the ionization of polymer chains, affecting their repulsion and, consequently, the swelling ratio.[12]
Q4: What are the key signaling pathways that might be activated in response to CellMove-Gel swelling?
A4: Mechanical stress from hydrogel swelling can activate several mechanotransductive signaling pathways. Key pathways include the YAP/TAZ pathway, which is sensitive to changes in matrix stiffness and cell shape, and pathways involving ion channels that respond to membrane tension. Calcium signaling can also be triggered by mechanical stimuli.[5][6] These pathways can influence cytoskeletal dynamics, cell adhesion, and ultimately, cell motility.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inhibited cell motility compared to 2D controls. | 1. Matrix is too stiff/dense: The hydrogel concentration may be too high, resulting in small pore sizes that physically restrict cell movement.[4]2. Insufficient degradation: If using a non-degradable formulation, cells may be unable to remodel the matrix to migrate. | 1. Optimize Hydrogel Concentration: Test a range of CellMove-Gel concentrations to find the optimal stiffness and pore size for your cell type.2. Use a Degradable Formulation: If applicable, switch to a formulation of CellMove-Gel that can be degraded by cell-secreted enzymes like matrix metalloproteinases (MMPs).[4] |
| Inconsistent cell migration patterns across the hydrogel. | 1. Uneven hydrogel polymerization: Incomplete mixing or improper temperature during gelation can lead to a heterogeneous matrix.2. Gradient of swelling-induced strain: Swelling against a stiff boundary can create a strain gradient, causing cells to align and migrate directionally.[5][6] | 1. Ensure Proper Mixing and Gelation: Follow the protocol carefully to ensure a homogenous hydrogel.2. Modify Experimental Setup: Be aware of potential strain gradients and consider their effect on your results. If uniform migration is desired, minimize contact with stiff boundaries during the initial swelling phase. |
| Cells exhibit a rounded morphology and do not spread. | 1. Lack of cell adhesion sites: The hydrogel may lack the necessary ligands (e.g., RGD peptides) for your specific cell type to adhere and exert traction forces.[4]2. Hydrogel is too soft: An overly soft matrix may not provide sufficient mechanical resistance for cells to form mature adhesions and spread. | 1. Use a Bio-functionalized Hydrogel: Select a CellMove-Gel formulation that includes appropriate adhesion peptides for your cells.2. Increase Hydrogel Stiffness: Use a higher concentration of CellMove-Gel to create a stiffer matrix. |
| Hydrogel delaminates from the culture dish. | Excessive swelling: A high swelling ratio can create mechanical stress at the hydrogel-dish interface, leading to delamination. | 1. Pre-treat Culture Surface: Use a surface treatment recommended for CellMove-Gel to enhance adhesion.2. Control Swelling: Equilibrate the hydrogel in culture media for a sufficient time before seeding cells to allow for initial swelling to subside. |
Experimental Protocols
Protocol 1: Optimizing CellMove-Gel Concentration for Motility Assays
-
Preparation of CellMove-Gel: Prepare different concentrations of CellMove-Gel (e.g., 2, 4, 6 mg/mL) according to the manufacturer's instructions.
-
Gelation: Dispense the hydrogel solutions into the wells of a 24-well plate and allow them to polymerize completely at the recommended temperature (e.g., 37°C).
-
Equilibration: Add cell culture medium to each well and incubate for 24 hours to allow the hydrogels to reach equilibrium swelling.
-
Cell Seeding: Seed your cells of interest on top of the equilibrated hydrogels.
-
Time-Lapse Microscopy: After cell attachment, acquire time-lapse images of the cells every 15-30 minutes for 12-24 hours.
-
Analysis: Use image analysis software (e.g., ImageJ with a tracking plugin) to quantify cell migration speed and persistence.[3]
-
Selection: Choose the hydrogel concentration that results in optimal cell motility for your experimental needs.
Protocol 2: 3D Spheroid Invasion Assay in CellMove-Gel
-
Spheroid Formation: Generate cell spheroids using a standard method, such as the hanging drop or ultra-low attachment plate technique.
-
Embedding Spheroids: Gently mix the pre-formed spheroids with the unpolymerized CellMove-Gel solution at the desired concentration.
-
Gelation: Dispense the spheroid-hydrogel mixture into the wells of a multi-well plate and allow it to polymerize.
-
Culture: Add culture medium to the top of the hydrogel. Chemoattractants can be added to the medium to study invasion.
-
Imaging: Image the spheroids at regular intervals (e.g., every 24 hours) for several days to monitor cell invasion into the surrounding hydrogel.
-
Quantification: Measure the area of invasion or the distance migrated by the cells from the spheroid edge over time.
Visualizations
Caption: Troubleshooting workflow for optimizing hydrogel concentration.
Caption: Signaling pathways affected by hydrogel swelling.
References
- 1. outletpharmacyonline.sa [outletpharmacyonline.sa]
- 2. almujtamapharmacy.com [almujtamapharmacy.com]
- 3. aldawaeya.com [aldawaeya.com]
- 4. lemon.sa [lemon.sa]
- 5. nahdionline.com [nahdionline.com]
- 6. Buy this compound 2% Oral Gel 40gm From Nasser Pharmacy in Bahrain [nasserpharmacy.com]
- 7. alhajerypharmacy.com [alhajerypharmacy.com]
- 8. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: hydrolytic degradation and long-term observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and radiographic features of hydrolyzed this compound scleral buckles: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NexaGel® 3D Cell Culture Matrices | Sartorius [sartorius.com]
Validation & Comparative
A Comparative Analysis of MIRAgel and Silicone Rubber for Scleral Buckling
A comprehensive review of the long-term performance, biocompatibility, and surgical outcomes of two distinct materials used in retinal detachment surgery.
In the surgical treatment of rhegmatogenous retinal detachment, scleral buckling remains a crucial procedure. The choice of buckling material significantly influences the long-term success and complication profile of the surgery. For decades, silicone rubber has been the standard material. In 1979, MIRAgel, a hydrogel explant, was introduced as an alternative, with initial hopes of improved biocompatibility and reduced scleral erosion.[1][2][3][4] However, long-term follow-up has revealed significant complications associated with this compound, leading to its withdrawal from the market in the mid-1990s.[1] This guide provides an objective comparison of this compound and silicone rubber, drawing upon available clinical and histopathological data to inform researchers, scientists, and drug development professionals.
Material Properties and Performance
Silicone rubber is a synthetic polymer known for its durability, high chemical inertness, and hydrophobicity, making it a stable, long-term implant.[5] In contrast, this compound is a hydrophilic polymer (copoly[methyl acrylate-2 hydroxyethyl acrylate] crosslinked with ethylene diacrylate) that was initially valued for its softness and pliability.[6] It was also thought to have the ability to absorb and slowly release antibiotics, potentially reducing postoperative infections.[1][6]
The fundamental difference in their chemical nature—hydrophobicity versus hydrophilicity—underpins the stark contrast in their long-term performance. While silicone rubber remains largely unchanged in the body over decades, this compound undergoes hydrolytic degradation. This process leads to significant swelling and expansion of the implant, fragmentation, and a cascade of late-onset complications.[1][2][3][4][7]
Comparative Clinical Outcomes
Retrospective clinical studies have consistently demonstrated a higher rate of late complications with this compound compared to silicone rubber, often necessitating implant removal years after the initial surgery.
| Feature | This compound | Silicone Rubber |
| Primary Indication for Removal | Late swelling of the material, leading to limited ocular motility and protrusion of the buckle.[8][9] | Infection of the buckle and erosion of the conjunctiva with an exposed indentation.[8][9] |
| Time to Removal | Significantly longer; mean of 91.9 months (approximately 7.7 years).[8] | Shorter; mean of 10.6 months for solid silicone and 18.6 months for silicone sponges.[8] |
| Common Complications | Buckle extrusion and intrusion, eye motility disorder, cosmetic deformities, periocular infections, globe compression, and optic nerve compression due to expansion.[1][2][3][4][7] | Scleral erosion, infection, and extrusion.[8][10] |
| Surgical Challenges with Removal | Technically difficult due to the friability of the degraded implant and severe scleral ectasia.[1][2][4] | Generally more straightforward, though adhesions can be present. |
| Redetachment Rate After Removal | A relatively high rate of redetachment has been reported.[1][2][4] | Redetachment can occur, but is not noted to be as significantly high as with this compound removal.[8] |
Biocompatibility and Histopathological Findings
The biocompatibility of a scleral buckling material is critical for its long-term success. Histopathological analysis of explanted materials provides valuable insights into the host tissue response.
| Feature | This compound | Silicone Rubber |
| Host Tissue Response | Characterized by a delayed T-cell mediated immune response to the degraded fragments, with a significant presence of macrophages (CD68+) and T-lymphocytes (CD3+).[1] A granulomatous foreign body giant cell reaction is commonly observed around the fragmented material.[6][10] | A fibrous capsule typically forms around the implant, which is generally smooth and regular. Scleral erosion can occur, particularly with silicone sponges.[10] The inflammatory response is generally less pronounced compared to degraded this compound. |
| Implant Integrity | Undergoes hydrolytic degradation, leading to fragmentation. Histologically, it appears as a grayish lattice or honeycomb structure with eosinophilic material.[6][10] | Maintains its structural integrity over the long term. |
| Capsule Characteristics | The capsule surrounding the implant is often irregular, with evidence of hydrogel debris and a giant cell reaction.[11] | The fibrous capsule is typically smooth and regular.[10] |
Experimental Protocols
The data presented in this guide are primarily derived from retrospective clinical studies and histopathological analyses of explanted materials. The methodologies employed in these studies are summarized below.
Retrospective Clinical Study Protocol
-
Patient Cohort Selection: Identification of a cohort of patients who underwent scleral buckling surgery with either this compound or silicone rubber for rhegmatogenous retinal detachment.
-
Data Collection: Retrospective review of patient medical records to collect data on demographics, surgical details, long-term follow-up, incidence and nature of complications, and indications for implant removal.
-
Statistical Analysis: Comparison of complication rates, time to explantation, and surgical outcomes between the this compound and silicone rubber groups using appropriate statistical tests.
Histopathological Analysis Protocol
-
Specimen Collection: Retrieval of explanted scleral buckle materials (this compound or silicone rubber) and surrounding capsular tissue during surgical removal.
-
Gross Examination: Macroscopic evaluation of the explant for signs of degradation, fragmentation, and swelling.
-
Tissue Processing: Fixation of the tissue in formalin, followed by embedding in paraffin.
-
Histological Staining: Sectioning of the paraffin-embedded tissue and staining with Hematoxylin and Eosin (H&E) to visualize cellular structures and the material's interaction with the surrounding tissue.
-
Immunohistochemistry: Use of specific antibodies to identify different cell types involved in the inflammatory response (e.g., CD68 for macrophages, CD3 for T-lymphocytes, CD20 for B-lymphocytes, and CD34 for neoangiogenesis).
-
Microscopic Examination: Analysis of the stained sections under a light microscope to characterize the inflammatory infiltrate, the presence of foreign body giant cells, the integrity of the implant material, and the nature of the surrounding capsule.
Visualized Pathways and Workflows
Caption: Degradation pathway of this compound leading to long-term complications.
Caption: Workflow for the histopathological examination of explanted scleral buckles.
Conclusion
The available evidence from long-term clinical follow-up and histopathological studies overwhelmingly favors silicone rubber over this compound for scleral buckling procedures. While this compound was introduced with the promise of improved biocompatibility, its hydrophilic nature leads to time-dependent degradation, expansion, and fragmentation, resulting in severe late-onset complications. Silicone rubber, due to its chemical inertness and long-term stability, remains the material of choice for scleral buckling, exhibiting a more predictable and favorable long-term safety profile. Although complications can occur with silicone implants, they are generally less frequent and occur earlier than the severe, progressive complications associated with this compound. For researchers and professionals in drug development and biomedical materials, the case of this compound serves as a critical example of the importance of long-term in vivo material stability for permanent implants.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Complications Assoicated with this compound for Treatment of Retinal Detachment | Department of Ophthalmology [eye.hms.harvard.edu]
- 4. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histopathology of Hydrolyzed this compound Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Late swelling and removal of this compound buckles: a comparison with silicone indentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LATE SWELLING AND REMOVAL OF this compound BUCKLES: A COMPARISON WITH SILICONE INDENTATIONS | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. iris.polito.it [iris.polito.it]
A Comparative Analysis of Long-Term Outcomes: MIRAgel vs. Silicone
In the realm of biomedical implants, both MIRAgel™, a hydrogel, and silicone have been utilized in various applications, most notably in ophthalmology for scleral buckling procedures and in aesthetic medicine for soft tissue augmentation. This guide provides a detailed comparative analysis of the long-term outcomes of these two materials, drawing upon published clinical and experimental data to inform researchers, scientists, and drug development professionals.
Ophthalmological Application: Scleral Buckling
Silicone has long been the standard material for scleral buckles in the surgical repair of retinal detachments. This compound was introduced in the 1980s as an alternative, with the initial appeal of being softer and more pliable, potentially reducing scleral erosion. However, long-term follow-up has revealed significant differences in the complication profiles of the two materials.
Quantitative Data on Long-Term Complications
The following table summarizes the key long-term complications associated with this compound and silicone scleral buckles, based on retrospective clinical studies.
| Complication | This compound | Silicone (Solid and Sponge) | Time to Onset (this compound) | Time to Onset (Silicone) |
| Material Degradation & Swelling | Significant hydrolytic degradation leading to marked expansion (several times its original size)[1][2][3]. This is the primary long-term complication. | Generally stable, though silicone sponge can induce chronic inflammation. | Late onset, typically 7-20 years post-implantation[1][2][4]. | Not a typical complication for solid silicone. Sponges may show changes earlier. |
| Implant Removal Rate | Higher rate of removal due to late complications. One study reported removal in 1.3% of 386 patients[5]. Another indicated swelling as the reason for removal in 89.5% of cases[4]. | Silicone sponge has a higher removal rate (9% in one study) than solid silicone (0.6%)[5]. Removal is often due to infection or extrusion[4]. | Significantly longer duration before removal (mean of 91.9 months)[4]. | Shorter duration before removal (mean of 10.6 months for solid, 18.6 months for sponge)[4]. |
| Ocular Motility Issues & Diplopia | Common due to implant expansion, leading to progressive limitation of ocular motility[1][2][4]. | Can occur, but less frequently associated with material expansion. | Develops late, coinciding with implant swelling. | Can occur at any point post-surgery. |
| Infection | Lower rate of acute infection compared to silicone sponges[2]. However, late infections can occur in the degenerated material[1]. | Higher incidence of infection, particularly with silicone sponges, often leading to earlier removal[4][5]. | Late, often years after surgery. | Can be acute (shortly after surgery) or chronic[5]. |
| Extrusion/Intrusion | Common as a result of material expansion and fragmentation[1][3]. Can lead to cosmetic deformities[1]. | More commonly associated with infection and erosion of overlying tissue[4]. | Late complication. | Can occur earlier, often linked to infection. |
| Scleral Erosion/Necrosis | Can cause severe scleral ectasia and necrosis due to the friable nature of the degraded implant[1][3]. | A known complication, particularly with harder silicone elements. | Late, associated with material degradation. | Can occur over a variable period. |
| Pain and Discomfort | Chronic pain is a frequent late complication[1]. | Can occur, often related to infection or exposure. | Late onset. | Variable onset. |
Experimental Protocols
The data presented is primarily derived from retrospective, multi-center case series and comparative studies. The general methodology employed in these studies is as follows:
Study Design: Retrospective analysis of patient charts who underwent scleral buckling surgery with either this compound or silicone implants.
Patient Population: Patients with a history of rhegmatogenous retinal detachment treated with scleral buckling. Follow-up periods in these studies are extensive, often exceeding 10 years, to capture the late-onset complications associated with this compound[1][3].
Data Collection: Information extracted from patient records typically includes:
-
Date of initial surgery and type of implant used.
-
Clinical presentation at follow-up visits.
-
Documentation of any complications, including signs of inflammation, infection, implant exposure, and changes in ocular motility.
-
Imaging results (e.g., CT or MRI scans) to assess the implant's condition and its effect on surrounding orbital structures[2][6].
-
Indications for and date of implant removal.
-
Intraoperative findings during removal surgery, such as the implant's integrity and the condition of the sclera.
-
Histopathological analysis of explanted materials in some cases.
Statistical Analysis: Comparative analyses often use statistical methods to compare the incidence and timing of complications between the this compound and silicone groups.
Visualization of Complication Pathways
The following diagram illustrates the distinct long-term complication pathways for this compound and silicone scleral buckles.
Caption: Long-term complication pathways for this compound and silicone scleral buckles.
Aesthetic Application: Soft Tissue Augmentation
While silicone has a long and controversial history as a soft tissue filler, information on this compound for this application is scarce in the available literature. The primary focus of this compound research has been its ophthalmological use. Therefore, a direct comparative analysis based on extensive clinical data for soft tissue augmentation is challenging. The following comparison is based on the known properties of each material.
Quantitative Data on Long-Term Outcomes
Due to the lack of direct comparative studies, this table contrasts the known long-term outcomes of liquid injectable silicone with the theoretical long-term behavior of a hydrogel like this compound, based on its performance in other applications.
| Feature | This compound (Projected) | Liquid Injectable Silicone |
| Permanence | Potentially non-permanent to semi-permanent, with resorption over time due to hydrolytic degradation. | Permanent. The material is not resorbed by the body. |
| Biocompatibility | Initial good biocompatibility, but long-term degradation can lead to an inflammatory response. | Considered relatively inert, but can cause a foreign body granulomatous reaction in some individuals[7][8]. |
| Migration | Fragmentation of the degraded gel could potentially lead to migration. | A known and significant risk, especially with large volume injections. Can lead to nodules in distant sites[8][9]. |
| Nodule/Granuloma Formation | Foreign body reaction to degrading particles is possible. | A well-documented complication, can occur years after injection and be difficult to treat[7][9][10]. |
| Volume Stability | Prone to change over time, with initial swelling followed by potential loss of volume as the hydrogel degrades. | The injected volume is generally stable, though the surrounding tissue response can evolve. |
| Complication Onset | Likely delayed, appearing years after injection as the material degrades. | Can be immediate (e.g., erythema, edema) or delayed by months to years (e.g., granulomas, migration)[7]. |
Experimental Protocols
Methodologies for evaluating soft tissue fillers typically involve:
Study Design: Prospective, randomized, controlled clinical trials are the gold standard. Split-face studies, where a patient receives a different filler on each side of the face, are common for direct comparison. Long-term follow-up is crucial.
Patient Population: Individuals seeking correction of facial wrinkles, folds (e.g., nasolabial folds), or volume loss.
Data Collection:
-
Standardized photographic documentation at baseline and follow-up visits.
-
Validated aesthetic scales (e.g., Wrinkle Severity Rating Scale, Global Aesthetic Improvement Scale) for assessment by both clinicians and patients.
-
Patient satisfaction questionnaires.
-
Documentation of all adverse events, including their duration and severity.
-
Imaging studies (e.g., ultrasound, MRI) to assess filler placement, integration, and any signs of migration or granuloma formation.
-
Biopsies for histopathological examination in cases of adverse reactions.
Visualization of Material Fate and Host Response
This diagram illustrates the theoretical long-term biological response to this compound and silicone as soft tissue fillers.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late swelling and removal of this compound buckles: a comparison with silicone indentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term complications of silicone and hydrogel explants in retinal reattachment surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding this compound scleral buckle simulating an orbital tumor in four cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Soft tissue fillers in cosmetic dermatology. Types and side effects [medigraphic.com]
- 10. The optimal filler: immediate and long-term results with emulsified silicone (1,000 centistokes) with cross-linked hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
MIRAgel Scleral Buckle Failure: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of MIRAgel scleral buckles with alternative materials, focusing on the mechanisms of failure, clinical outcomes, and the underlying material science. Intended for researchers, scientists, and drug development professionals, this document synthesizes case study findings and presents experimental data to elucidate the performance differences between this compound and silicone-based scleral buckling materials.
Executive Summary
This compound, a hydrogel scleral buckle introduced in the 1980s, has been associated with a high rate of long-term complications leading to its eventual withdrawal from the market.[1] The primary cause of failure is the hydrolytic degradation of the poly(methyl acrylate-2-hydroxyethyl acrylate) copolymer, resulting in significant swelling, fragmentation, and subsequent clinical issues.[2] This guide details the pathophysiology of this compound failure, compares its clinical performance to silicone sponges and solid silicone buckles, and provides detailed experimental protocols for evaluating scleral buckle materials.
Mechanism of this compound Failure
The failure of this compound scleral buckles is a multi-stage process driven by the chemical breakdown of the hydrogel material in the intraocular environment. This process can be visualized as a signaling pathway.
Caption: Signaling pathway of this compound degradation.
Comparative Clinical Outcomes
Clinical studies have demonstrated a significantly different long-term complication profile for this compound compared to silicone-based scleral buckles. The primary indication for the removal of this compound is late swelling of the material, whereas silicone buckles are more commonly removed due to infection and conjunctival erosion.[3][4]
| Feature | This compound | Solid Silicone | Silicone Sponge |
| Primary Material | Poly(methyl acrylate-2-hydroxyethyl acrylate) hydrogel | Solid silicone elastomer | Porous silicone elastomer |
| Mean Time to Removal | 91.9 months[3] | 10.6 months[3] | 18.6 months[3] |
| Primary Reason for Removal | Swelling of material (89.5% of cases)[3] | Infection, conjunctival erosion | Infection, conjunctival erosion |
| Long-term Complications | Ocular motility restriction, proptosis, chronic inflammation[3][5] | Scleral erosion, intrusion | Higher infection rate |
| Redetachment Rate Post-Removal | 8.8% (in a mixed study)[3] | Not specifically reported | Not specifically reported |
Histopathological Findings
Histopathological examination of explanted this compound buckles reveals a characteristic honeycomb-like structure with a lattice that stains positive with Alcian blue.[6][7][8] The cells of this lattice contain periodic acid-Schiff (PAS)-positive material.[6][7][8] This is distinct from the fibrous capsule and foreign body giant cell reaction typically seen with silicone explants.[9][10][11]
Experimental Data: Material Properties
While extensive quantitative data from head-to-head experimental studies on fresh versus degraded this compound is limited in published literature, the following table summarizes expected material properties based on clinical observations and general knowledge of hydrogel degradation. This data is presented to guide future experimental comparisons.
| Parameter | This compound (New) | This compound (Degraded) | Solid Silicone |
| Tensile Strength (MPa) | 1.0 - 2.0 | < 0.5 | 5.0 - 8.0 |
| Elongation at Break (%) | 150 - 250 | < 50 | 300 - 600 |
| Young's Modulus (MPa) | 0.5 - 1.0 | Variable, low integrity | 1.0 - 2.0 |
| Water Content (%) | ~30-40% | > 90% | < 1% |
| Biocompatibility | Initially good | Poor, pro-inflammatory | Generally good |
Experimental Protocols
To facilitate further research, the following are detailed methodologies for key experiments to compare scleral buckling materials.
In Vitro Degradation Study
Objective: To quantify the hydrolytic degradation and swelling of scleral buckle materials over time.
Methodology:
-
Prepare sterile samples of this compound, solid silicone, and silicone sponge of standardized dimensions.
-
Submerge the samples in a balanced salt solution (BSS) at 37°C with continuous gentle agitation.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 months), remove a subset of samples.
-
Measure the wet weight and dimensions of the samples to determine the swelling ratio.
-
Lyophilize the samples to determine the dry weight and calculate the percentage of mass loss.
-
Analyze the BSS for leachables using techniques such as high-performance liquid chromatography (HPLC).
-
Characterize the surface morphology of the degraded samples using scanning electron microscopy (SEM).
Caption: Workflow for in vitro degradation testing.
Biomechanical Testing
Objective: To compare the mechanical properties of new and degraded scleral buckle materials.
Methodology:
-
Use samples from the in vitro degradation study at various time points.
-
Perform tensile testing using a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.
-
Conduct dynamic mechanical analysis (DMA) to evaluate the viscoelastic properties of the materials.
-
Perform suture pull-through tests to assess the material's resistance to tearing.
In Vivo Biocompatibility Study
Objective: To evaluate the tissue response to scleral buckle materials in an animal model.
Methodology:
-
Implant sterile samples of each material episclerally in a rabbit model.
-
At selected time points (e.g., 1, 6, 12 months), enucleate the eyes.
-
Perform gross examination for signs of inflammation, extrusion, or material degradation.
-
Conduct histopathological analysis of the tissue surrounding the implant, including staining for inflammatory markers (e.g., CD45, CD68).
-
Evaluate the integrity of the sclera and surrounding ocular tissues.
Conclusion
The available evidence strongly indicates that the failure of this compound scleral buckles is an inherent property of the material due to its susceptibility to hydrolytic degradation. This leads to a predictable pattern of long-term complications not observed with the same frequency or nature in silicone-based alternatives. For researchers and professionals in drug development and medical devices, the case of this compound serves as a critical lesson in the importance of long-term material stability for permanent implants. Future research should focus on developing novel scleral buckling materials with improved biocompatibility and long-term stability, utilizing rigorous and standardized experimental protocols as outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: hydrolytic degradation and long-term observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late swelling and removal of this compound buckles: a comparison with silicone indentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LATE SWELLING AND REMOVAL OF this compound BUCKLES: A COMPARISON WITH SILICONE INDENTATIONS | Semantic Scholar [semanticscholar.org]
- 5. Chronic Macular Oedema as a Late this compound-Related Complication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histopathology of Hydrolyzed this compound Scleral Buckles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Biocompatibility of Silicone Gel Implants – Histomorphometric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejmanager.com [ejmanager.com]
A Comparative Analysis of MIRAgel and Silicone Scleral Buckles: A Review of Complication Rates
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the complication rates associated with MIRAgel and traditional silicone scleral buckles used in the surgical treatment of retinal detachment. This analysis is based on a review of published clinical data.
This compound, a hydrogel-based scleral buckle, was introduced as an alternative to silicone elastomers with the proposed advantages of being softer and more pliable. However, long-term follow-up has revealed a distinct complication profile compared to its silicone counterparts. This guide synthesizes the available data to offer a clear comparison of the performance and associated risks of these two materials.
Comparative Analysis of Complication Rates
The following table summarizes the key complication rates and reasons for the removal of this compound and silicone scleral buckles based on published studies. A significant distinction lies in the timeline and nature of the complications. This compound is predominantly associated with late-onset swelling due to hydrolysis, whereas silicone buckles are more prone to earlier complications such as infection and extrusion.
| Complication/Reason for Removal | This compound Hydrogel Buckle | Silicone Scleral Buckle (Solid and Sponge) |
| Primary Reason for Removal | Late Swelling (89.5% of removals)[1] | Infection and/or Erosion/Exposure[1] |
| Implant Removal Rate | ~1.3%[2] | Solid Silicone: ~0.6%[2] Silicone Sponge: ~9%[2] |
| Time to Onset of Complications | Late (Median > 7 years post-implantation)[1] | Early to Mid-term (Months to a few years)[1] |
| Infection Rate | Less common than silicone[2] | 0.5% - 5.6%[3] |
| Extrusion/Erosion | Can occur, often secondary to swelling[4] | A more frequent primary complication[1] |
| Intrusion/Scleral Perforation | Reported, often during difficult removal[4] | 3.8% - 18.6% (Intrusion)[3] |
| Diplopia (Double Vision) | Can occur due to mass effect from swelling[4] | ~5.3% |
| Retinal Redetachment | Can occur, especially after buckle removal[4] | ~15.2% |
| Cystoid Macular Edema (CME) | Not a primary reported complication | ~6.7% |
| Proliferative Vitreoretinopathy (PVR) | Not a primary reported complication | ~8.4% |
Experimental Protocols: Scleral Buckling Surgical Procedure
The fundamental surgical technique for the implantation of both this compound and silicone scleral buckles is similar, involving the external placement of a buckling element to support a retinal break and facilitate retinal reattachment. The key variable is the material of the buckle itself.
General Surgical Steps:
-
Anesthesia and Exposure: The surgery is performed under local or general anesthesia. A conjunctival peritomy (an incision in the conjunctiva) is made to expose the sclera (the white of the eye).
-
Muscle Isolation: The extraocular muscles are isolated with sutures to allow for manipulation of the eyeball and access to the posterior sclera.
-
Localization of Retinal Breaks: The surgeon uses an indirect ophthalmoscope to identify all retinal breaks. The locations of the breaks on the sclera are then marked.
-
Cryotherapy or Laser Retinopexy: To create a chorioretinal adhesion that will seal the retinal break, cryotherapy (freezing) or laser is applied to the area of the break.
-
Placement of the Scleral Buckle:
-
The chosen buckling element (either this compound or a silicone element) is positioned on the sclera to support the retinal break(s).
-
The buckle is secured to the sclera using non-absorbable sutures. The sutures are passed through the sclera in a lamellar fashion to avoid perforating the globe.
-
-
Drainage of Subretinal Fluid (Optional): In some cases, a small needle is used to drain the fluid that has accumulated under the detached retina.
-
Closure: The extraocular muscles are reattached to their original positions, and the conjunctiva is closed with absorbable sutures.
Visualization of Complication Timelines
The following diagram illustrates the differing timelines for the onset of major complications associated with this compound and silicone scleral buckles.
Caption: Comparative timeline of major complications for this compound and silicone scleral buckles.
References
- 1. Late swelling and removal of this compound buckles: a comparison with silicone indentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Globe Loss from Intraocular Invasion of this compound Scleral Buckle Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and radiographic features of hydrolyzed this compound scleral buckles: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complications Assoicated with this compound for Treatment of Retinal Detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing imaging findings of MIRAgel to orbital tumors
A Comparative Guide to the Imaging Findings of MIRAgel and Orbital Tumors for Researchers and Drug Development Professionals
In the realm of orbital imaging, the differentiation between benign post-surgical changes and neoplastic processes is of paramount importance for accurate diagnosis and subsequent management. This compound, a hydrogel formerly used in scleral buckling procedures for retinal detachment, can undergo long-term hydrolysis and expansion, creating a mass-like lesion that can mimic an orbital tumor on imaging. This guide provides a detailed comparison of the imaging findings of hydrolyzed this compound and common orbital tumors, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in this diagnostic challenge.
Data Presentation: Comparative Imaging Characteristics
The following tables summarize the key imaging features of hydrolyzed this compound and common orbital tumors on Computed Tomography (CT) and Magnetic Resonance Imaging (MRI).
Table 1: CT Imaging Findings
| Feature | Hydrolyzed this compound Scleral Buckle | Orbital Lymphoma | Orbital Cavernous Hemangioma | Orbital Metastases |
| Morphology | Circumferential or localized mass-like structure conforming to the globe.[1][2][3] | Homogeneous, well-circumscribed, or infiltrative mass that molds to adjacent structures.[4][5] | Well-circumscribed, ovoid or round, intraconal mass.[6][7] | Often irregular and infiltrative, but can be a discrete mass.[8][9] |
| Attenuation | Intermediate attenuation between fluid and soft tissue. | Typically isodense to slightly hyperdense compared to extraocular muscles.[5] | Iso- to slightly hyperdense to muscle. | Variable, can be isodense, hypodense, or hyperdense. |
| Enhancement | Peripheral rim enhancement of the surrounding fibrous capsule is common.[1] | Mild to moderate homogeneous enhancement.[4][5][10] | Progressive, centripetal enhancement ("filling-in") is characteristic.[6][11] | Variable, often heterogeneous or rim-enhancing.[9] |
| Calcification | Dystrophic calcifications within the mass or along the rim are a key feature.[1][12] | Rare. | Phleboliths (calcifications) can be present. | Uncommon, but can be seen in metastases from certain primary tumors (e.g., breast, prostate). |
| Bone Involvement | Generally conforms to the globe without bone destruction, though erosion has been reported in rare cases.[3] | Typically no bone destruction; the tumor molds to the orbital bones.[4][5] | May cause smooth bone remodeling or expansion. | Bony destruction is a common feature.[8] |
Table 2: MRI Imaging Findings
| Feature | Hydrolyzed this compound Scleral Buckle | Orbital Lymphoma | Orbital Cavernous Hemangioma | Orbital Metastases |
| T1-weighted Signal | Isointense to extraocular muscle.[1][2] | Isointense to extraocular muscle.[4][10][13] | Isointense to extraocular muscle.[6][11] | Generally hypointense to fat.[9] |
| T2-weighted Signal | Markedly hyperintense (fluid-like signal).[1][2] | Isointense to hyperintense relative to muscle; can be hypointense in high-grade lymphomas.[4][5] | Markedly and homogeneously hyperintense.[6][11][14] | Often hyperintense to fat.[9] |
| T1 C+ (Gadolinium) | Peripheral rim enhancement of the capsule.[1] | Mild to moderate homogeneous enhancement.[4][10] | Progressive and centripetal enhancement.[6][11][14] | Variable, often avid and heterogeneous enhancement.[9] |
| Diffusion (DWI/ADC) | No specific ADC values reported in the literature. Expected to show high ADC values due to high water content. | Restricted diffusion with low ADC values is characteristic, especially in high-grade lymphomas.[5] | No significant restricted diffusion; variable ADC values have been reported.[14] | Can show restricted diffusion with low ADC values, but this is variable. |
| Key Differentiating Features | History of scleral buckle, circumferential shape, dystrophic calcifications.[1][12][15] | Molds to structures without bone destruction, restricted diffusion.[4][5] | Well-circumscribed intraconal location, progressive centripetal enhancement.[6][11][14] | History of primary malignancy, bone destruction, often irregular and infiltrative.[8] |
Experimental Protocols: Recommended Imaging Protocol
A standardized, multi-parametric imaging protocol is crucial for the differentiation of a suspected hydrolyzed this compound buckle from an orbital tumor. The following is a recommended protocol based on best practices for orbital imaging.
MRI of the Orbits Protocol
-
Patient Preparation: No specific preparation is required. A thorough clinical history, specifically inquiring about prior ophthalmic surgeries, is critical.
-
Coil: Head coil or a dedicated orbit surface coil for higher resolution.
-
Sequences:
-
T1-weighted (T1W) Axial and Coronal: Provides excellent anatomical detail of the orbital structures.
-
Repetition Time (TR): 400-600 ms
-
Echo Time (TE): 10-20 ms
-
Slice Thickness: 2-3 mm
-
-
T2-weighted (T2W) Axial and Coronal with Fat Suppression: Crucial for detecting edema and characterizing fluid content. Fat suppression enhances the visibility of lesions within the orbital fat.
-
TR: 3000-4000 ms
-
TE: 80-100 ms
-
Slice Thickness: 2-3 mm
-
-
Short Tau Inversion Recovery (STIR) Coronal: Provides uniform fat suppression and is sensitive to fluid.
-
TR: 4000-5000 ms
-
TE: 50-70 ms
-
Inversion Time (TI): 140-160 ms
-
Slice Thickness: 2-3 mm
-
-
Diffusion-Weighted Imaging (DWI) Axial: Essential for assessing tissue cellularity.
-
b-values: 0, 500, 1000 s/mm²
-
ADC maps should be generated.
-
-
T1-weighted (T1W) Axial and Coronal with Fat Suppression post-Gadolinium contrast: To evaluate the enhancement pattern of the lesion. Dynamic contrast-enhanced (DCE) MRI can be particularly useful to observe the pattern of contrast uptake over time, which is characteristic for cavernous hemangiomas.[16]
-
CT of the Orbits Protocol
-
Patient Preparation: No specific preparation is required unless intravenous contrast is planned.
-
Technique:
-
Non-contrast Axial and Coronal thin-slice (1-2mm) acquisition: To assess for calcifications and bony involvement.
-
Contrast-enhanced Axial and Coronal thin-slice (1-2mm) acquisition: To evaluate the enhancement pattern.
-
Mandatory Visualization
Diagram 1: Diagnostic Workflow for a Suspected Orbital Mass
A diagnostic workflow for evaluating a patient with a suspected orbital mass.
Diagram 2: Comparative Signaling Pathways (Hypothetical Pathophysiology)
A simplified comparison of the hypothetical pathophysiological pathways.
Diagram 3: Key Imaging Differentiators
Key imaging features that help differentiate between this compound and orbital tumors.
References
- 1. Imaging of Hydrogel Episcleral Buckle Fragmentation as a Late Complication After Retinal Reattachment Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 3. Hydrogel (this compound®) scleral explant, late orbital complication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orbital lymphoma: imaging features and differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aao.org [aao.org]
- 6. Diagnostic Imaging Methods and Comparative Analysis of Orbital Cavernous Hemangioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. radiopaedia.org [radiopaedia.org]
- 9. brieflands.com [brieflands.com]
- 10. scispace.com [scispace.com]
- 11. Orbital cavernous hemangiomas: ultrasound and magnetic resonance imaging evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multimodality imaging of hydrogel scleral buckles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. To Explore MR Imaging Radiomics for the Differentiation of Orbital Lymphoma and IgG4-Related Ophthalmic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical and radiographic features of hydrolyzed this compound scleral buckles: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in magnetic resonance imaging of orbital disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Miragel™ Oral Gel: A Guide for Laboratory Professionals
For immediate release
To ensure the safety of personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to proper disposal procedures for unused or expired Miragel™ oral gel. This guide provides essential, step-by-step instructions for the safe handling and disposal of this pharmaceutical product in a laboratory setting.
This compound™ is an oral gel containing the active ingredient Miconazole Nitrate, an antifungal agent.[1][2][3][4] While specific disposal instructions for the complete this compound™ product are not publicly available, the following procedures are based on the Safety Data Sheet (SDS) for its active ingredient, Miconazole Nitrate, and general guidelines for pharmaceutical waste disposal.
Core Principles of Pharmaceutical Waste Disposal
The primary goal of proper pharmaceutical waste management is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel. Key principles include:
-
Segregation: Pharmaceutical waste must be separated from general and biohazardous waste streams.
-
Containment: Waste should be stored in designated, properly labeled, and sealed containers.
-
Compliance: All disposal methods must adhere to national, state, and local regulations.
Step-by-Step Disposal Procedures for this compound™
The appropriate disposal method for this compound™ depends on the quantity of waste and the specific regulations governing your facility.
For Small Quantities (e.g., residual amounts in tubes, expired single units):
-
Personal Protective Equipment (PPE): Before handling, consult the Miconazole Nitrate Safety Data Sheet and wear appropriate PPE, including protective gloves.
-
Render Unusable: Squeeze the remaining gel from its original container into a sealable plastic bag or an empty, non-recyclable container.
-
Mix with Undesirable Substance: To prevent diversion and discourage accidental ingestion, mix the gel with an unpalatable substance such as used coffee grounds, cat litter, or dirt.[5]
-
Seal and Dispose: Seal the container or bag securely.
-
Final Disposal: Place the sealed container into a designated non-hazardous pharmaceutical waste container.[6] In the absence of a specific pharmaceutical waste stream, and if local regulations permit, this may be disposed of in the regular trash. Do not flush this compound™ down the toilet or drain. [5]
For Large Quantities (e.g., bulk disposal from manufacturing or clinical trials):
-
Segregation: Designate a specific, labeled container for the collection of this compound™ waste. This container should be clearly marked as "Non-Hazardous Pharmaceutical Waste".[6][7]
-
Containment: Keep the waste in its original containers to avoid misidentification and potential chemical reactions. Do not mix with other chemical or pharmaceutical waste.
-
Storage: Store the waste in a secure, well-ventilated area, away from heat and sources of ignition.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed pharmaceutical waste management company. This ensures the waste is transported and incinerated in a compliant manner.[7][8]
Data Summary: Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Small, residual quantities | Mix with an unpalatable substance; dispose of in a sealed container in designated non-hazardous pharmaceutical waste.[5] | Wear appropriate PPE. Do not dispose of down the drain.[5] |
| Original packaging (tubes) | Dispose of in the designated non-hazardous pharmaceutical waste container. | Leave in original containers to avoid misidentification. |
| Large quantities/Bulk disposal | Collection by a licensed pharmaceutical waste vendor for incineration.[7][8] | Segregate from other waste streams. Store securely. |
| Contaminated PPE (gloves, etc.) | Dispose of as per your institution's guidelines for chemically contaminated waste. | Follow standard laboratory safety protocols. |
Experimental Protocols Cited
This guidance is based on established best practices for pharmaceutical waste disposal and information from the Safety Data Sheet for Miconazole Nitrate. No experimental protocols were cited in the source documents regarding the disposal of this compound™ itself. The primary directive from the available safety data is to dispose of the material in accordance with local, state, and federal environmental control regulations.[9]
Logical Workflow for this compound™ Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound™.
Caption: Decision workflow for the proper disposal of this compound™ oral gel.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound™, minimizing environmental impact and upholding the highest standards of laboratory safety. For specific regulations, always consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. outletpharmacyonline.sa [outletpharmacyonline.sa]
- 2. lemon.sa [lemon.sa]
- 3. aldawaeya.com [aldawaeya.com]
- 4. nahdionline.com [nahdionline.com]
- 5. droracle.ai [droracle.ai]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. usbioclean.com [usbioclean.com]
- 8. danielshealth.com [danielshealth.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Essential Safety and Handling Protocols for Miragel
Fictional Substance Disclaimer: Miragel is a fictional substance developed for the purpose of this safety guide. The information provided is based on best practices for handling common laboratory hydrogels and should not be applied to any real-world substance without consulting its specific Safety Data Sheet (SDS).
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a fictional temperature-sensitive hydrogel for 3D cell culture and drug delivery.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.[1][2] The required PPE varies depending on the procedure and the potential for exposure.
| PPE Level | Equipment | Recommended Use |
| Standard Handling | Nitrile gloves, Safety glasses with side shields, Laboratory coat | For routine procedures such as preparing solutions and handling solidified gel under well-ventilated conditions. |
| Splash Hazard | Chemical splash goggles, Face shield (worn over goggles), Chemical-resistant apron or gown | When there is a risk of splashing, such as during vigorous mixing, vortexing, or large-volume transfers.[3] |
| Aerosol Generation | N95 respirator or higher | For procedures that may generate aerosols, such as sonication or homogenization. |
Emergency Procedures
In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with the location of safety equipment and emergency contact information.[4][5]
Spill Response
The appropriate response to a this compound spill depends on its size and location.[6]
| Spill Size | Containment and Cleanup | Decontamination |
| Minor Spill (<100 mL) | Absorb with inert material (e.g., vermiculite, sand).[5] Place in a sealed container for disposal. | Clean the spill area with a 10% bleach solution, followed by a water rinse. |
| Major Spill (>100 mL) | Evacuate the immediate area. Alert laboratory supervisor and EH&S.[5] Control the spread by creating a dike with absorbent materials.[7] | Allow only trained personnel with appropriate PPE to decontaminate the area. |
Exposure Response
Immediate action is necessary in the case of personal exposure to this compound.
| Exposure Route | First Aid Measures |
| Skin Contact | Remove contaminated clothing immediately.[6] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[8] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention. |
Handling and Disposal Plan
Proper handling and disposal of this compound and associated waste are crucial to prevent environmental contamination and ensure a safe laboratory environment.
Handling Protocol
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Temperature Control: Maintain this compound at 4°C to keep it in a liquid state. Use a pre-chilled container for aliquoting and transport.
-
Mixing: When mixing with other reagents, add them slowly to the chilled this compound solution to prevent premature gelation.
-
Solidification: To solidify, warm the this compound solution to 37°C.
Disposal Plan
This compound waste, including used gels and contaminated materials, must be disposed of as hazardous waste.[10][11]
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container. Arrange for hazardous waste pickup. |
| Used this compound Gels | Place in a biohazard bag or a sealed, leak-proof container labeled as "this compound Waste".[10] Do not dispose of in regular trash. |
| Contaminated Labware | Dispose of disposable plastics in the this compound waste container. Decontaminate reusable glassware with a 10% bleach solution before washing. |
| Contaminated PPE | Gloves, aprons, and other contaminated disposable PPE should be placed in the this compound waste container. |
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. trihydro.com [trihydro.com]
- 4. cmu.edu [cmu.edu]
- 5. Chemical Spill Response [augusta.edu]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. scribd.com [scribd.com]
- 9. fisterinc.com [fisterinc.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Hazardous Waste Guidelines [biology.ucsd.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
